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  • Product: Methyl 3,3,3-trimethoxypropanoate
  • CAS: 133871-52-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0)

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0) is an organic compound featuring a methyl ester and an orthoester functional group. While speci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0) is an organic compound featuring a methyl ester and an orthoester functional group. While specific experimental data for this molecule is limited in publicly accessible literature, its chemical behavior can be thoroughly understood through the well-established principles of orthoester chemistry. This guide provides a comprehensive overview of its predicted physical and chemical properties, plausible synthetic routes, characteristic reactivity with mechanistic insights, and expected spectroscopic signatures. The content herein is synthesized from foundational organic chemistry literature and data from analogous compounds to offer a robust technical resource for researchers and professionals in drug development and chemical synthesis.

Core Molecular Attributes and Predicted Physicochemical Properties

Methyl 3,3,3-trimethoxypropanoate possesses the molecular formula C₇H₁₄O₅ and a molecular weight of 178.18 g/mol .[1] The presence of the orthoester group, a carbon atom bonded to three alkoxy groups, profoundly influences its properties, rendering it a versatile, yet sensitive, chemical entity.

Table 1: Physical and Chemical Properties of Methyl 3,3,3-trimethoxypropanoate

PropertyValueSource/Basis
CAS Number 133871-52-0Verified
Molecular Formula C₇H₁₄O₅[1]
Molecular Weight 178.18 g/mol [1]
Appearance Colorless liquid (Predicted)Analogy to other aliphatic orthoesters.[2][3]
Boiling Point ~170-190 °C (Estimated)Extrapolated from similar aliphatic esters and orthoesters.
Density ~1.05-1.15 g/mL (Estimated)Analogy to similar aliphatic esters and orthoesters.[3]
Solubility Soluble in most organic solvents; hydrolyzes in aqueous acid.General property of orthoesters.[2][4]

Plausible Synthetic Pathways

The synthesis of Methyl 3,3,3-trimethoxypropanoate is not widely documented. However, established methods for orthoester formation provide reliable blueprints for its preparation. The two most probable routes are the Pinner reaction starting from a nitrile and transesterification.

Synthesis via the Pinner Reaction

The Pinner reaction is a classic method for preparing orthoesters from nitriles and alcohols in the presence of a strong acid, typically hydrogen chloride.[1][5][6] This pathway would involve the reaction of methyl 3-cyanopropanoate with an excess of methanol.

Experimental Protocol: Hypothetical Pinner Reaction Synthesis

  • Preparation: Anhydrous methanol is cooled to 0 °C in a flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • Acidification: Anhydrous hydrogen chloride gas is bubbled through the cold methanol until saturation to form a methanolic HCl solution.

  • Nitrile Addition: Methyl 3-cyanopropanoate is added dropwise to the stirred, cold methanolic HCl solution.

  • Imidate Formation: The reaction mixture is stirred at a low temperature to facilitate the formation of the intermediate imidate salt (Pinner salt).[5][7]

  • Orthoester Formation: The reaction is allowed to proceed, often with the addition of more methanol, to drive the conversion of the Pinner salt to the final orthoester product.[5]

  • Workup and Purification: The reaction is quenched, neutralized, and the product is extracted. Purification is typically achieved by distillation under reduced pressure.

Pinner_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Methyl_3-cyanopropanoate Methyl 3-cyanopropanoate Pinner_Salt Pinner Salt Formation (Imidate Intermediate) Methyl_3-cyanopropanoate->Pinner_Salt + Methanol, HCl Methanol Methanol (excess) Methanol->Pinner_Salt HCl Anhydrous HCl HCl->Pinner_Salt Methanolysis Methanolysis Pinner_Salt->Methanolysis + 2 Methanol Target_Molecule Methyl 3,3,3-trimethoxypropanoate Methanolysis->Target_Molecule

Caption: Proposed Pinner reaction workflow for the synthesis of Methyl 3,3,3-trimethoxypropanoate.

Synthesis via Transesterification

Transesterification offers another viable route, involving the reaction of a more readily available orthoester, such as trimethyl orthoacetate, with a suitable diol, followed by further reaction. However, a more direct approach would be the reaction of methyl 3,3,3-trichloropropanoate with sodium methoxide, a variation of the Williamson ether synthesis.[8][9]

Reactivity and Mechanistic Insights: The Chemistry of the Orthoester Group

The reactivity of Methyl 3,3,3-trimethoxypropanoate is dominated by the orthoester functional group. Orthoesters are generally stable under neutral or basic conditions but are highly susceptible to hydrolysis in the presence of acid.[2][4]

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of orthoesters is a rapid and typically quantitative reaction that yields an ester and two equivalents of alcohol.[2][8] This property makes orthoesters useful as protecting groups for carboxylic acids that can be removed under mild acidic conditions.

The mechanism proceeds through the protonation of one of the alkoxy oxygens, creating a good leaving group (methanol). Subsequent elimination of methanol forms a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and further reaction, leads to the final ester and alcohol products.

Hydrolysis_Mechanism Orthoester Methyl 3,3,3-trimethoxypropanoate Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H+ Oxocarbenium_Ion Oxocarbenium Ion + Methanol Protonated_Orthoester->Oxocarbenium_Ion - Methanol Hemiacetal_Ester Hemiacetal Ester Oxocarbenium_Ion->Hemiacetal_Ester + H2O, - H+ Final_Products Methyl 3-methoxypropanoate + 2 Methanol Hemiacetal_Ester->Final_Products Hydrolysis

Caption: Simplified mechanism of acid-catalyzed hydrolysis of an orthoester.

Reactions with Nucleophiles

The electrophilic central carbon of the orthoester can react with various nucleophiles, particularly in the presence of a Lewis acid. This reactivity allows for the use of orthoesters in C-C bond-forming reactions. For instance, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to form a γ,δ-unsaturated ester.[2][8]

Predicted Spectroscopic Signatures

Table 2: Predicted Spectroscopic Data for Methyl 3,3,3-trimethoxypropanoate

TechniquePredicted Key FeaturesRationale
¹H NMR - Singlet at ~3.2-3.4 ppm (9H, -C(OCH₃)₃) - Singlet at ~3.7 ppm (3H, -COOCH₃) - Triplet at ~2.5-2.7 ppm (2H, -CH₂COOCH₃)Chemical shifts are estimated based on typical values for methoxy groups on orthoesters and methyl esters, and the methylene group adjacent to a carbonyl.
¹³C NMR - Signal at ~170-175 ppm (C=O of ester) - Signal at ~115-120 ppm (orthoester carbon) - Signals at ~50-55 ppm (methoxy carbons) - Signal at ~30-35 ppm (-CH₂-)The orthoester carbon is characteristically deshielded.[10][11][12] Carbonyl carbons of esters appear in the downfield region.[12][13]
IR Spectroscopy - Strong C=O stretch at ~1740 cm⁻¹ - Strong C-O stretches in the 1150-1050 cm⁻¹ regionThe ester carbonyl stretch is a prominent feature. The multiple C-O bonds of the orthoester and ester groups will result in strong absorptions in the fingerprint region.[4]

Safety, Handling, and Storage

Orthoesters are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from acids and moisture to prevent hydrolysis.

  • Hazards: May be combustible. Avoid contact with strong oxidizing agents and strong acids.

Potential Applications in Research and Development

The unique reactivity of the orthoester functional group in Methyl 3,3,3-trimethoxypropanoate suggests several potential applications in organic synthesis and drug development:

  • Protecting Group: The orthoester can serve as a protecting group for the carboxylic acid functionality, which is stable to basic conditions but readily cleaved under mild acid catalysis.[2]

  • Synthetic Intermediate: It can act as a precursor for the synthesis of other molecules. The orthoester moiety can be transformed into various other functional groups.

  • Monomer for Poly(ortho esters): Poly(ortho esters) are a class of biodegradable polymers with applications in drug delivery systems.[14] While this specific molecule's polymerization potential is unconfirmed, related structures are used for this purpose. The degradation of these polymers via hydrolysis can be controlled, allowing for tunable drug release profiles.[14]

Conclusion

Methyl 3,3,3-trimethoxypropanoate, while not extensively characterized in the scientific literature, represents a molecule with significant potential in synthetic chemistry. Its properties and reactivity can be reliably predicted based on the well-understood chemistry of orthoesters. This guide provides a foundational understanding for researchers looking to synthesize or utilize this compound, highlighting its potential as a synthetic intermediate and a building block for more complex molecular architectures. As with any lesser-known compound, small-scale experimental validation of the predicted properties and reactivity is strongly recommended.

References

  • Howei. CAS 133871-52-0 | Methyl 3,3,3-trimethoxypropanoate,≥95%. [Link]

  • G. A. Olah, A. Wu, O. Farooq. Synthetic Methods and Reactions; 1511. A Convenient, High-Yield, One-Pot Synthesis of Ortho Esters from Carboxylic Acids. Synthesis 1989, 568.
  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877, 10 (2), 1889-1897.
  • DeWolfe, R. H. Synthesis of Orthoesters. Synthesis, 1974, (3), 153-172.
  • M. A. T. Garcia, et al. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 2013, 15, 2433-2439.
  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(56), 33881-33927.
  • Grokipedia. Ortho ester. [Link]

  • S. K. De. Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. Indian Journal of Chemistry, 2005, 44B, 1687-1691.
  • Wikipedia. Ortho ester. [Link]

  • Wikipedia. Trimethyl orthoformate. [Link]

  • ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

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  • ACS Publications. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 2024.
  • ResearchGate. Aliphatic polyesters: Synthesis, properties and applications. [Link]

  • ACS Publications. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

  • PubMed. Physical properties and chemical constitution; aliphatic carboxylic esters. [Link]

  • National Center for Biotechnology Information. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. [Link]

  • ACS Publications. Total Synthesis of GE81112A: An Orthoester-Based Approach. The Journal of Organic Chemistry, 2023.
  • Organic Chemistry Portal. An Efficient and Solvent-Free Synthesis of Mixed Ortho Esters. [Link]

  • RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • PubMed. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

  • ACS Publications. Structural effects on rates and equilibriums. XVIII. Thermodynamic stability of ortho esters. [Link]

  • PubMed. Poly(ortho esters): synthesis, characterization, properties and uses. [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. [Link]

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  • Eureka | Patsnap. Preparation method of methyl 3-methoxypropionate. [Link]

  • Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Accurate Mass Determination of Methyl 3,3-Dimethoxypropionate: Molecular Weight and Exact Mass

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern pharmaceutical development, precision is paramount. High-Resolution Mass Spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development, precision is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique, providing data that drives critical decisions from early-stage discovery to late-stage quality control.[1] A fundamental aspect of leveraging HRMS to its full potential is the correct understanding and application of mass values. This guide delineates the critical distinction between two often-confused terms: Molecular Weight and Exact Mass . Using methyl 3,3-dimethoxypropionate (C₆H₁₂O₄) as a practical case study, this document provides not only the methodologies for calculating these values but also the essential context for their application. For professionals in drug development, mastering these concepts is not merely an academic exercise; it is a prerequisite for ensuring data integrity, accelerating development timelines, and achieving regulatory compliance.[2]

The Principle of Accurate Mass in Modern Drug Discovery

The power of HRMS in drug discovery and development lies in its capacity to deliver highly accurate mass measurements, which enables the precise identification and characterization of molecules.[1] This accuracy is instrumental in distinguishing between compounds with very similar molecular formulas, identifying metabolites, and characterizing degradation products, thereby optimizing a drug candidate's stability, bioavailability, and safety profile.[3][4] However, the foundation of this accuracy rests on a clear understanding of what is being measured. A mass spectrometer analyzes individual ions based on their mass-to-charge ratio (m/z).[5] Therefore, the mass it measures corresponds to a single molecular entity composed of specific isotopes, not an average value derived from a bulk sample. This distinction is the crux of the difference between exact mass and molecular weight.[6][7]

Foundational Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" represent distinct physical quantities with different applications, especially within the context of mass spectrometry.

Molecular Weight (Average Molar Mass)

Molecular weight is a calculation based on the weighted average of the masses of all naturally occurring isotopes of each element in a molecule.[8] The values used for this calculation are the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which are the values typically found on a periodic table.[9][10] This value is statistically representative of a large population of molecules and is most relevant for stoichiometric calculations involving bulk materials (e.g., weighing out reagents for a synthesis).

Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule composed of the single most abundant, stable isotope of each constituent element.[11][12] For example, for carbon, it uses the mass of ¹²C, not the weighted average of ¹²C and ¹³C. This value represents a specific isotopologue of the molecule. Since a high-resolution mass spectrometer can resolve the signals from different isotopologues, the exact mass (or more precisely, the monoisotopic mass) is the value that is experimentally observed for the most intense peak in the isotopic cluster of a non-fragmented ion.[5][6] This is the critical value for compound identification and elemental composition determination in HRMS.

The conceptual difference is illustrated below.

G cluster_concepts Core Concepts of Atomic Mass cluster_applications Calculation & Application Element Element (e.g., Carbon) AvgWeight Average Atomic Weight (Weighted average of all natural isotopes) Element->AvgWeight Used for IsoWeight Monoisotopic Mass (Mass of the most abundant stable isotope) Element->IsoWeight Used for MolWeight Molecular Weight (For Stoichiometry, Bulk Properties) AvgWeight->MolWeight ExactMass Exact Mass (For Mass Spectrometry, Formula ID) IsoWeight->ExactMass

Caption: Conceptual distinction between Average Atomic Weight and Monoisotopic Mass.

Case Study: Methyl 3,3-Dimethoxypropionate (C₆H₁₂O₄)

To ground these concepts in a practical application, we will perform both calculations for Methyl 3,3-dimethoxypropionate. This compound, with the chemical formula C₆H₁₂O₄, serves as a clear example of a small molecule relevant to synthetic chemistry and drug development.[13]

Protocol: Calculation of Molecular Weight

This protocol uses the standard atomic weights as provided by IUPAC. These weights are the weighted averages of the naturally occurring isotopes of the elements.

Step-by-Step Methodology:

  • Identify the Molecular Formula: The formula for methyl 3,3-dimethoxypropionate is C₆H₁₂O₄.

  • List Constituent Atoms and Counts:

    • Carbon (C): 6 atoms

    • Hydrogen (H): 12 atoms

    • Oxygen (O): 4 atoms

  • Obtain Standard Atomic Weights: Source authoritative values for the standard atomic weight of each element.[14]

    • Atomic Weight of C: 12.011 u

    • Atomic Weight of H: 1.008 u

    • Atomic Weight of O: 15.999 u

  • Calculate the Total Mass Contribution for Each Element:

    • Mass from C = 6 atoms * 12.011 u/atom = 72.066 u

    • Mass from H = 12 atoms * 1.008 u/atom = 12.096 u

    • Mass from O = 4 atoms * 15.999 u/atom = 63.996 u

  • Sum the Contributions:

    • Molecular Weight = 72.066 u + 12.096 u + 63.996 u = 148.158 u

Protocol: Calculation of Exact Mass

This protocol uses the mass of the most abundant stable isotope for each element. These are the values required for interpreting high-resolution mass spectra.

Step-by-Step Methodology:

  • Identify the Molecular Formula: The formula is C₆H₁₂O₄.

  • List Constituent Atoms and Counts:

    • Carbon (C): 6 atoms

    • Hydrogen (H): 12 atoms

    • Oxygen (O): 4 atoms

  • Obtain Monoisotopic Masses: Source the precise mass for the most abundant stable isotope of each element.[15][16]

    • Mass of ¹²C: 12.000000 u (by definition)

    • Mass of ¹H: 1.007825 u

    • Mass of ¹⁶O: 15.994915 u

  • Calculate the Total Mass Contribution for Each Isotope:

    • Mass from ¹²C = 6 atoms * 12.000000 u/atom = 72.000000 u

    • Mass from ¹H = 12 atoms * 1.007825 u/atom = 12.093900 u

    • Mass from ¹⁶O = 4 atoms * 15.994915 u/atom = 63.979660 u

  • Sum the Contributions:

    • Exact Mass = 72.000000 u + 12.093900 u + 63.979660 u = 148.073560 u

Data Synthesis and Interpretation

The workflow from molecular formula to practical application demonstrates the distinct paths and uses of these two mass values.

G cluster_input Initial Information cluster_paths Calculation Pathways cluster_p1 cluster_p2 cluster_output Applications Formula Molecular Formula C₆H₁₂O₄ Path1 Pathway 1: Bulk Properties Path2 Pathway 2: Single Molecule Analysis Data1 Gather Standard Atomic Weights (C: 12.011, H: 1.008, O: 15.999) Data2 Gather Monoisotopic Masses (¹²C: 12.000000, ¹H: 1.007825, ¹⁶O: 15.994915) Calc1 Calculate Molecular Weight (Sum of weighted averages) Data1->Calc1 App1 Application: Stoichiometry, Reagent Weighing Calc1->App1 Calc2 Calculate Exact Mass (Sum of most abundant isotopes) Data2->Calc2 App2 Application: High-Resolution Mass Spectrometry, Metabolite ID, Formula Confirmation Calc2->App2

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Foundational

Solubility and Thermodynamic Stability Profile of Methyl 3,3,3-trimethoxypropanoate

An In-depth Technical Guide Abstract Methyl 3,3,3-trimethoxypropanoate is an orthoester, a class of organic compounds known for their unique reactivity and utility as protecting groups and synthetic intermediates. An und...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Methyl 3,3,3-trimethoxypropanoate is an orthoester, a class of organic compounds known for their unique reactivity and utility as protecting groups and synthetic intermediates. An understanding of its solubility and stability is paramount for its effective application in research, synthesis, and drug development. This technical guide provides a comprehensive theoretical framework and detailed experimental protocols for the complete physicochemical characterization of methyl 3,3,3-trimethoxypropanoate. Due to the limited availability of specific experimental data for this molecule in public literature, this document emphasizes predictive analysis based on its orthoester structure and provides robust, self-validating methodologies for its empirical evaluation. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to determine the solubility profile across various solvent systems and to assess its thermodynamic stability under hydrolytic, thermal, and photolytic stress conditions.

Introduction to Methyl 3,3,3-trimethoxypropanoate: A Structural Overview

Methyl 3,3,3-trimethoxypropanoate, with the chemical formula C₇H₁₄O₅, belongs to the orthoester functional group class. Specifically, it is the methyl ester of 3,3,3-trimethoxypropanoic acid. The core of its reactivity and physical properties lies in the 1,1,1-trialkoxy functional group, where a central carbon atom is bonded to three methoxy (-OCH₃) groups.

Orthoesters are formally considered esters of orthoacids (hypothetical hydrated carboxylic acids, R-C(OH)₃). They lack a carbonyl (C=O) group, which fundamentally distinguishes their chemical behavior from that of conventional carboxylic esters.[1] This structural feature renders them stable in neutral or basic environments but highly susceptible to hydrolysis under acidic conditions, a property that makes them excellent acid-labile protecting groups for carboxylic acids.[1][2] A thorough characterization of the solubility and stability of methyl 3,3,3-trimethoxypropanoate is therefore essential for predicting its behavior in reaction media, formulation matrices, and biological systems.

Predicted Physicochemical Properties

While specific experimental data is scarce, the properties of methyl 3,3,3-trimethoxypropanoate can be predicted based on its structure and the known characteristics of similar low-molecular-weight orthoesters.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₇H₁₄O₅Based on structure
Molecular Weight 178.18 g/mol Based on structure
Physical State Colorless LiquidTypical for low-molecular-weight orthoesters.[1]
Odor Mild, ether-likeCharacteristic of orthoesters.[1]
Boiling Point ~180-200 °C (at atm. pressure)Estimated based on similar structures like methyl 3,3-dimethoxypropionate (boiling point of 77 °C at 20 mmHg).
Density ~1.05 - 1.15 g/mLEstimated based on similar structures like methyl 3,3-dimethoxypropionate (density of 1.045 g/mL).

Solubility Profile: Theoretical and Experimental Determination

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction kinetics to bioavailability in drug delivery systems. The solubility of methyl 3,3,3-trimethoxypropanoate is governed by the interplay of its polar ether linkages and its nonpolar alkyl backbone.

Theoretical Solubility
  • Aqueous Solubility: The molecule is expected to have very slight solubility in water.[1] Although it possesses five oxygen atoms capable of acting as hydrogen bond acceptors, the absence of a hydrogen bond donor and the overall hydrophobic character of the alkyl groups limit its miscibility with water. Crucially, in aqueous environments, the potential for hydrolysis, especially at non-neutral pH, is a competing and often dominant process.

  • Organic Solvent Solubility: Due to its nonpolar and ether-like characteristics, methyl 3,3,3-trimethoxypropanoate is predicted to be miscible with a wide range of common organic solvents, including alcohols (ethanol, methanol), ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane), and hydrocarbons (toluene).[1]

  • pH-Dependent Apparent Solubility: The compound's stability is highly dependent on pH. Therefore, when assessing its solubility in aqueous buffers, one is often measuring a combination of dissolution and degradation.

    • Acidic pH (pH < 6): Rapid hydrolysis is expected. The compound will degrade into methyl 3-methoxyacrylate or other ester products and methanol, rather than dissolving in its intact form.[2][3]

    • Neutral pH (pH ~7): The compound is relatively stable, and its low intrinsic aqueous solubility can be measured.[1][4]

    • Basic pH (pH > 8): The compound is stable against hydrolysis.[1] Solubility will be similar to that at neutral pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. The causality behind this choice rests on its ability to allow the system to reach a thermodynamic equilibrium between the dissolved and undissolved solute.

Methodology:

  • Preparation: Add an excess amount of methyl 3,3,3-trimethoxypropanoate to a series of vials, each containing a precise volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, ethanol). The excess solid/liquid phase ensures that saturation is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solute to settle. Centrifuge the samples at a high speed to ensure complete separation of the solid/liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent (in which the compound is freely soluble) to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Self-Validation: The protocol's trustworthiness is established by including control samples, running replicates (n≥3), and confirming that the concentration of the solute in the supernatant does not change with additional equilibration time (e.g., comparing 24h vs. 48h samples).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification cluster_result 5. Result prep1 Add excess compound to solvent vial equil1 Seal and agitate in temperature-controlled shaker (e.g., 24-48h at 25°C) prep1->equil1 sep1 Allow to settle equil1->sep1 sep2 Centrifuge to pellet undissolved compound sep1->sep2 quant1 Withdraw aliquot of clear supernatant sep2->quant1 quant2 Dilute sample into quantification range quant1->quant2 quant3 Analyze concentration (e.g., HPLC, GC) quant2->quant3 result1 Calculate Solubility (mg/mL or mol/L) quant3->result1

Workflow for Shake-Flask Solubility Determination.

Thermodynamic Stability Profile

The thermodynamic stability of methyl 3,3,3-trimethoxypropanoate dictates its shelf-life, handling requirements, and compatibility with other substances. The primary degradation pathway for orthoesters is hydrolysis.

Key Degradation Pathways

A. Hydrolytic Instability (Acid-Catalyzed)

This is the most significant liability of orthoesters. The reaction proceeds readily in the presence of even catalytic amounts of acid and water.[1][2]

Mechanism:

  • Protonation: One of the ether oxygen atoms is protonated by an acid catalyst (H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).

  • Carbocation Formation: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized dialkoxy carbocation. This step is typically rate-determining.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

  • Deprotonation and Collapse: The resulting intermediate is deprotonated and subsequently collapses to form the final products: a carboxylic ester (methyl propanoate or a related species) and two additional molecules of methanol.

This sensitivity to acid is a critical consideration. The presence of acidic impurities, atmospheric moisture, or acidic excipients in a formulation can trigger rapid degradation.

B. Thermal Stability

Orthoesters generally exhibit good thermal stability at moderate temperatures. However, at elevated temperatures (typically >180-200 °C), they can undergo decomposition.[1] The likely decomposition products would be the corresponding ester and alcohol, though other side reactions may occur.

C. Photostability

Orthoesters do not possess a significant chromophore that absorbs UV-Vis light in the range of terrestrial sunlight (λ > 290 nm).[1] Therefore, direct photolytic degradation is unlikely. However, indirect degradation in the presence of photosensitizing agents should not be ruled out without experimental confirmation, as per ICH Q1B guidelines.[5]

Experimental Protocol: Comprehensive Stability Assessment

A robust stability study, based on principles from pharmaceutical guidelines, provides the most comprehensive understanding of a compound's liabilities.[6][7][8] This involves forced degradation (stress testing) to identify pathways and long-term/accelerated studies to determine shelf-life.

Methodology: Forced Degradation Study

The objective of stress testing is to deliberately degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method capable of separating the parent compound from all degradants.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at a controlled temperature (e.g., 60 °C). (Minimal degradation is expected).

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid or liquid compound to high heat (e.g., 105 °C) in a calibrated oven.

  • Photostability: Expose the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., total illumination of 1.2 million lux hours and 200 watt hours/square meter).[5]

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to track the formation of degradation products.

Methodology: Long-Term and Accelerated Stability Study

This study evaluates the stability of the compound under defined storage conditions to simulate its shelf-life.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months

Analytical Monitoring:

  • Appearance: Visual inspection for changes in color or clarity.

  • Assay/Purity: An HPLC or GC method to quantify the amount of the parent compound remaining.

  • Degradation Products: HPLC or GC to identify and quantify any impurities formed.

  • Water Content: Karl Fischer titration, especially important given the sensitivity to hydrolysis.

G cluster_forced Part 1: Forced Degradation (Stress Testing) cluster_longterm Part 2: Long-Term & Accelerated Study start Stability Assessment of Methyl 3,3,3-trimethoxypropanoate stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->stress_base stress_ox Oxidation (e.g., 3% H₂O₂) start->stress_ox stress_therm Thermal (e.g., 105°C) start->stress_therm stress_photo Photostability (ICH Q1B) start->stress_photo lt_study Long-Term Storage (25°C / 60% RH) start->lt_study acc_study Accelerated Storage (40°C / 75% RH) start->acc_study analysis Analytical Monitoring (HPLC, GC, KF, Appearance) stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis purpose Purpose: - Identify degradation pathways - Develop stability-indicating method lt_study->analysis acc_study->analysis purpose2 Purpose: - Determine shelf-life - Establish storage conditions analysis->purpose analysis->purpose2

Comprehensive Stability Assessment Workflow.

Conclusion and Recommendations

Methyl 3,3,3-trimethoxypropanoate is predicted to be a liquid that is highly soluble in organic solvents but has low intrinsic solubility in neutral aqueous media. Its defining chemical characteristic is its thermodynamic instability under acidic conditions, where it readily undergoes hydrolysis to form an ester and methanol. It is expected to be stable in neutral to basic conditions and possess moderate thermal stability.

For practical application, the following recommendations are crucial:

  • Handling and Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and acidic contaminants. Storage in a cool, dry place is recommended.

  • Solvent Selection: For reactions or formulations, anhydrous, non-acidic solvents should be used to maintain the integrity of the orthoester group.

  • Further Characterization: The experimental protocols detailed in this guide should be executed to empirically confirm the predicted solubility and stability profile. The development of a validated, stability-indicating analytical method is the first and most critical step in this process.

This guide provides the foundational knowledge and actionable methodologies for researchers to confidently characterize and utilize methyl 3,3,3-trimethoxypropanoate in their scientific endeavors.

References

  • Grokipedia. (n.d.). Ortho ester.
  • Zhang, Q., et al. (2014). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science. DOI:10.1039/C4SC03528C.
  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Nunes Law. (n.d.). Physical Science Grade12 Prescribed Experiment Esters.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • De Lucchi, O., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

Exploratory

Comprehensive Safety, Toxicity, and Handling Guide for Methyl 3,3,3-Trimethoxypropanoate

Executive Summary & Chemical Identity Methyl 3,3,3-trimethoxypropanoate is a highly specialized orthoester building block utilized extensively in advanced organic synthesis, particularly in the development of complex act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Methyl 3,3,3-trimethoxypropanoate is a highly specialized orthoester building block utilized extensively in advanced organic synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs) and as a precursor for ketene acetals. While it serves as an excellent protecting group for carboxylic acids, its unique chemical structure demands rigorous safety and handling protocols. This technical guide provides drug development professionals with an in-depth analysis of its reactivity profiling, primary and secondary toxicity hazards, and field-validated standard operating procedures (SOPs).

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name Methyl 3,3,3-trimethoxypropanoate
CAS Registry Number 133871-52-0
Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
SMILES O=C(OC)CC(OC)(OC)OC
Appearance Clear, colorless liquid

Structural Analysis & Reactivity Profiling

The core reactivity of methyl 3,3,3-trimethoxypropanoate is dictated by its orthoester moiety—a functional group characterized by three methoxy groups attached to a single carbon atom. Orthoesters are inherently stable under neutral and strongly basic conditions but are highly labile in the presence of aqueous acid.

Mechanistic Causality: When exposed to acidic environments (even mild ambient moisture combined with trace acidic impurities), the compound undergoes a specific acid-catalyzed three-stage hydrolysis[1]. The mechanism initiates with the protonation of one of the methoxy oxygens, followed by the rate-determining cleavage of the carbon-oxygen bond to expel a molecule of methanol and form a resonance-stabilized oxocarbenium ion. Rapid hydration of this intermediate yields a hemiorthoester, which subsequently collapses to release a second molecule of methanol and the corresponding ester—in this case, dimethyl malonate (methyl 3-methoxy-3-oxopropanoate)[1].

Understanding this pathway is critical, as the generation of methanol presents a latent secondary toxicity hazard that dictates downstream waste and exposure management.

Hydrolysis A Methyl 3,3,3-trimethoxypropanoate (Stable in Base/Neutral) B Protonated Orthoester (Acidic Conditions) A->B + H+ (Catalyst) C Oxocarbenium Ion Intermediate (- CH3OH) B->C Rate-determining step D Hemiorthoester Intermediate (+ H2O) C->D Rapid hydration E Dimethyl Malonate + 2 Methanol (Final Hydrolysis Products) D->E - H+, - CH3OH

Acid-catalyzed three-stage hydrolysis pathway of methyl 3,3,3-trimethoxypropanoate.

Toxicity & Hazard Assessment

The hazard profile of methyl 3,3,3-trimethoxypropanoate must be bifurcated into its primary (direct exposure) and secondary (hydrolysis-derived) hazards.

Primary Hazards (Direct Exposure)

According to standardized Safety Data Sheets (SDS), the intact molecule is classified under several Global Harmonized System (GHS) hazard categories[2]. It is a combustible liquid that acts as a localized irritant. Direct contact disrupts the lipid bilayer of the stratum corneum, leading to skin irritation, and causes severe irritation to the ocular mucosa. Inhalation of its vapors can irritate the respiratory tract[2].

Table 2: GHS Hazard Statements & Directives

GHS CodeHazard DescriptionPrecautionary Directive
H227 Combustible liquidKeep away from heat, hot surfaces, sparks, and open flames.
H315 Causes skin irritationWear protective nitrile gloves and lab coat.
H319 Causes serious eye irritationIF IN EYES: Rinse cautiously with water for several minutes.
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated fume hood.
Secondary Hazards (Methanol Toxicity)

A critical, often overlooked hazard in drug development workflows is the in vivo or in vitro hydrolysis of the orthoester. If accidentally ingested or exposed to physiological acidic conditions (e.g., gastric acid), 1 mole of methyl 3,3,3-trimethoxypropanoate rapidly hydrolyzes to release 2 moles of toxic methanol.

Methanol is metabolized by alcohol dehydrogenase into formaldehyde, and subsequently by aldehyde dehydrogenase into formic acid[3]. The accumulation of formic acid disrupts oxidative phosphorylation by inhibiting cytochrome oxidase, leading to severe anion gap metabolic acidosis, potential irreversible optic neuropathy (blindness), and central nervous system depression[3].

Standard Operating Procedures (SOPs) for Safe Handling

To ensure both operator safety and experimental integrity, handling protocols must be designed as self-validating systems that actively prevent premature hydrolysis.

Self-Validating Pre-Reaction Check: Before use, always validate the reagent's integrity via 1H NMR. A degraded sample will show a sharp singlet at ~3.4 ppm (free methanol) and ~3.7 ppm (dimethyl malonate), indicating moisture contamination. Pure methyl 3,3,3-trimethoxypropanoate should exhibit an intact methoxy singlet integration corresponding to the orthoester (~3.2-3.3 ppm). If methanol peaks are present, the reagent must be distilled over a small amount of base (e.g., Na2CO3) prior to use.

Step-by-Step Experimental Methodology
  • Storage & Atmosphere Control: Store the reagent in a desiccator over anhydrous CaSO4 or silica gel, strictly under an Argon or N2 atmosphere. The exclusion of ambient moisture is non-negotiable to prevent autohydrolysis.

  • Anhydrous Transfer: Utilize oven-dried glassware (cooled under vacuum) and transfer the reagent using standard Schlenk line or glovebox techniques. Syringes should be purged with inert gas three times prior to drawing the liquid.

  • Reaction Monitoring (Field-Proven Insight): Thin-Layer Chromatography (TLC) analysis of orthoesters is notoriously deceptive. Silica gel is inherently acidic; when spotted, the orthoester will often hydrolyze during elution, falsely showing up as dimethyl malonate. Solution: Pre-treat (neutralize) TLC plates by running them in a solvent system containing 1-5% triethylamine before spotting the reaction mixture.

  • Controlled Quenching & Workup: Standard aqueous acidic workups will destroy the product. To isolate the intact orthoester, quench the reaction with a cold, mildly basic aqueous solution (e.g., saturated NaHCO3). Extract with an organic solvent, wash with brine, and dry over anhydrous Na2SO4. Causality note: Avoid MgSO4 during drying. MgSO4 can be slightly acidic depending on its hydration state, which can initiate surface-catalyzed hydrolysis of the highly sensitive trimethoxymethyl group.

  • Waste Segregation: Dispose of orthoester-containing waste in dedicated organic waste streams. Do not mix with concentrated aqueous acid waste, as this will rapidly generate large volumes of toxic methanol gas in the waste carboy.

Workflow S1 1. Storage & Preparation Desiccated, Argon/N2 atmosphere S2 2. Anhydrous Transfer Schlenk line or Glovebox techniques S1->S2 S3 3. Reaction Execution Strictly anhydrous solvents, monitor pH S2->S3 S4 4. Controlled Quenching Use mild base (e.g., NaHCO3) to prevent hydrolysis S3->S4 S5 5. Segregated Waste Disposal Isolate from strong aqueous acids S4->S5

Validated laboratory workflow for the safe handling and quenching of orthoesters.

References

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals Beilstein Journal of Organic Chemistry URL:[Link]

  • Methanol Toxicity StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing URL:[Link]

Sources

Foundational

A Guide to Methyl 3,3-Dimethoxypropanoate in Synthetic Chemistry and its Potential Utility in Preliminary Chemical Screening

Abstract This technical guide provides an in-depth exploration of methyl 3,3-dimethoxypropanoate, a versatile chemical intermediate. While the specified topic, "methyl 3,3,3-trimethoxypropanoate," is not a recognized che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of methyl 3,3-dimethoxypropanoate, a versatile chemical intermediate. While the specified topic, "methyl 3,3,3-trimethoxypropanoate," is not a recognized chemical entity, this guide focuses on the closely related and synthetically significant methyl 3,3-dimethoxypropanoate. We will delve into its chemical properties, reactivity, and established applications as a building block in organic synthesis. Furthermore, this guide will extrapolate its potential role in the generation of compound libraries for preliminary chemical screening, drawing parallels with the broader class of orthoesters and their established importance in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage such chemical scaffolds in their research and development endeavors.

Introduction: The Orthoester Analogue in Focus

In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount. These initial scaffolds dictate the structural diversity and novelty of compound libraries destined for biological screening. This guide centers on methyl 3,3-dimethoxypropanoate (CAS No. 7424-91-1), a compound possessing an acetal functional group, which serves as a valuable precursor in various synthetic transformations.[1][2][3]

The orthoester functional group, characterized by three alkoxy groups attached to a single carbon, is a prominent structural motif in a variety of biologically active natural products.[4][5] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and insecticidal properties.[4][5] The orthoester moiety can act as a key pharmacophore or a conformational constraint, highlighting the importance of this chemical class in drug discovery.[4] While methyl 3,3-dimethoxypropanoate is technically an acetal, its structural similarity and reactivity patterns offer analogous synthetic utility for creating molecules with potential biological relevance.

Physicochemical Properties of Methyl 3,3-Dimethoxypropanoate

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of methyl 3,3-dimethoxypropanoate are summarized in the table below.

PropertyValueSource
CAS Number 7424-91-1[1][2][3]
Molecular Formula C6H12O4[1][2]
Molecular Weight 148.16 g/mol [2]
Appearance Colorless liquid[6]
Boiling Point 77 °C at 20 mmHg
Density 1.045 g/mL at 25 °C
Refractive Index n20/D 1.41
Flash Point 66 °C (150.8 °F) - closed cup

Safety is a primary concern when handling any chemical. Methyl 3,3-dimethoxypropanoate is a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be worn.[6][7] Store in a well-ventilated place away from heat and open flames.[6]

Synthetic Utility and Reaction Mechanisms

The primary role of methyl 3,3-dimethoxypropanoate in a research context is as a versatile chemical intermediate.[8] Its acetal functionality can be leveraged in various synthetic transformations to introduce complexity and build molecular frameworks of interest.

Synthesis of Heterocyclic Scaffolds

One of the most significant applications of methyl 3,3-dimethoxypropanoate is in the synthesis of complex heterocyclic compounds. It is a key precursor for preparing tetrahydro-β-carboline derivatives.[8] These structures are of considerable interest in medicinal chemistry due to their potential as therapeutic agents, including in oncology.[8]

The general workflow for such a synthesis is outlined below:

G A Methyl 3,3-dimethoxypropanoate C Pictet-Spengler Reaction A->C B Indole Derivative B->C D Tetrahydro-β-carboline Core C->D Acid Catalyst E Further Functionalization D->E F Screening Library E->F

Caption: Synthesis of Tetrahydro-β-carbolines.

In this pathway, the acetal of methyl 3,3-dimethoxypropanoate is hydrolyzed under acidic conditions to generate a reactive aldehyde in situ. This aldehyde then undergoes a Pictet-Spengler reaction with an indole derivative to form the core tetrahydro-β-carboline ring system. This scaffold can then be further diversified through subsequent chemical modifications to generate a library of compounds for screening.

Preparation of α,β-Unsaturated Carbonyl Compounds

Methyl 3,3-dimethoxypropanoate is also utilized in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds.[8] These motifs are present in various natural products and are valuable for further synthetic elaborations.

The experimental protocol for this transformation generally involves the following steps:

Protocol: Synthesis of a 3-Indolyl α,β-Unsaturated Carbonyl Compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired indole in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Lewis Acid: Cool the solution to 0 °C and add a Lewis acid (e.g., titanium tetrachloride) dropwise.

  • Addition of Methyl 3,3-dimethoxypropanoate: Add a solution of methyl 3,3-dimethoxypropanoate in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Extrapolated Role in Preliminary Chemical Screening

While there is no direct evidence of methyl 3,3-dimethoxypropanoate being used as a screening compound itself, its value lies in its ability to facilitate the rapid generation of diverse and novel chemical entities for screening libraries. The principles of diversity-oriented synthesis (DOS) are central here, where complex and varied molecular architectures are built from simple starting materials.

Building Block for Compound Libraries

The synthetic pathways described above exemplify how methyl 3,3-dimethoxypropanoate can serve as a foundational building block. By varying the indole starting material in the Pictet-Spengler reaction or the reaction conditions for the synthesis of α,β-unsaturated carbonyl compounds, a multitude of unique molecules can be created.

G cluster_0 Starting Materials cluster_1 Synthetic Transformations cluster_2 Screening Library A Methyl 3,3-dimethoxypropanoate C Pictet-Spengler Knoevenagel Condensation etc. A->C B Diverse Indoles/Nucleophiles B->C D Diverse Small Molecules C->D

Caption: Workflow for Compound Library Generation.

The Importance of the Orthoester Moiety in Bioactive Molecules

The broader class of orthoesters, to which methyl 3,3-dimethoxypropanoate is related, has a well-documented presence in biologically active natural products.[4][5] The daphnane diterpenoid orthoesters, for instance, have shown potent anticancer activity.[4] Limonoid and steroid orthoesters have demonstrated significant insecticidal properties.[4] This established biological relevance of the orthoester functional group provides a strong rationale for the inclusion of orthoester-containing or orthoester-derived scaffolds in preliminary chemical screening campaigns.

Conclusion

Methyl 3,3-dimethoxypropanoate is a valuable and versatile chemical intermediate with established applications in the synthesis of complex heterocyclic and α,β-unsaturated carbonyl compounds.[8] While not a screening compound in its own right, its true potential for drug discovery professionals lies in its utility as a building block for generating libraries of structurally diverse molecules. By leveraging its reactivity, researchers can access novel chemical spaces and increase the probability of identifying hit compounds in preliminary screening assays. The known biological activities of the related orthoester class of molecules further underscore the potential of scaffolds derived from methyl 3,3-dimethoxypropanoate.[4][5] As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such versatile synthetic intermediates will remain a cornerstone of successful research programs.

References

  • Vertex AI Search. (n.d.).
  • Liao, S.-G., Chen, H.-D., & Yue, J.-M. (2009). Plant Orthoesters. Chemical Reviews, 109(3), 1092–1140.
  • American Chemical Society. (2009). Plant orthoesters.
  • Shandong Benrite New Chemical Materials Co., Ltd. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BLD Pharm. (n.d.).
  • Medical & Biological Laboratories (MBL) Co., Ltd. (n.d.).
  • Corey Organics. (n.d.).
  • The Role of Methyl 3,3-Dimethoxypropionate in Chemical Research and Development. (n.d.).
  • NextSDS. (n.d.).
  • Taylor & Francis. (n.d.). Orthoesters – Knowledge and References.
  • Reversible covalent reactions have become an important tool in supramolecular chemistry and materials science. (n.d.). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry.
  • Cole-Parmer. (2006, July 12).
  • ECHEMI. (n.d.).
  • ChemicalBook. (n.d.).
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (n.d.). PMC.
  • Aldrich. (2025, October 15).
  • Benchchem. (n.d.).
  • Chemsrc. (2025, August 25).
  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
  • Google Patents. (n.d.).
  • Chemsrc. (2025, August 22).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (2026, January 1).
  • Non-target and suspect screening of articles, chemical products and recycled materials. (2025, March 15).
  • Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implic
  • ResearchGate. (2025, September 25). (PDF)
  • Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.

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Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 3,3,3-Trimethoxypropanoate as a Regioselective C3-Dielectrophile in Pharmaceutical Intermediate Synthesis

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound: Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0) Introduction & Chemical Profiling In the development of small-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound: Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0)

Introduction & Chemical Profiling

In the development of small-molecule therapeutics, the efficient synthesis of highly functionalized heterocycles (such as pyrimidines and pyrazoles) is a constant priority. Traditionally, symmetrical 1,3-dicarbonyls like dimethyl malonate are used as C3-dielectrophiles. However, these symmetrical precursors yield symmetrical products (e.g., 4,6-dihydroxypyrimidines) that require harsh, multi-step desymmetrization—often involving highly toxic reagents like phosphorus oxychloride ( POCl3​ )—to introduce functional diversity [1].

Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0) emerges as a superior, step-economic alternative [2]. Structurally, it is a masked malonic acid derivative featuring two distinct electrophilic centers separated by an active methylene: a standard methyl ester and a trimethyl orthoester . This bifunctional nature provides "orthogonal electrophilicity," allowing chemists to dictate the sequence of nucleophilic attack by simply tuning the reaction media (pH), thereby achieving direct, regioselective access to asymmetric heterocycles [3].

Mechanistic Insights: The "Orthogonal Electrophilicity" Advantage

The true value of methyl 3,3,3-trimethoxypropanoate lies in the causality of its reactivity under different conditions. As a Senior Application Scientist, understanding why this molecule behaves the way it does is critical for process optimization:

  • Under Basic Conditions (e.g., NaOMe/MeOH): Orthoesters are inherently stable to base. Therefore, a bis-nucleophile (like an amidine) will preferentially undergo aminolysis at the methyl ester first, forming an acyl intermediate. Subsequent intramolecular cyclization drives the expulsion of methanol from the orthoester, yielding a 6-methoxy-substituted heterocycle.

  • Under Acidic Conditions (e.g., cat. AcOH/EtOH): The reactivity is inverted. The acid selectively protonates one of the orthoester's methoxy groups, facilitating the departure of methanol and generating a highly electrophilic oxocarbenium ion . A nucleophile (like hydrazine) will attack this center first, followed by intramolecular aminolysis of the ester [4].

In both pathways, the orthoester carbon ultimately retains one methoxy group, directly yielding a methoxy-substituted heterocycle (e.g., 6-methoxypyrimidin-4-one or 3-methoxypyrazol-5-ol). This bypasses the need for downstream halogenation and alkoxylation, saving two synthetic steps.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure trustworthiness and reproducibility.

Protocol A: Regioselective Synthesis of 2-Substituted 6-Methoxypyrimidin-4(3H)-ones

This protocol utilizes basic conditions to direct initial attack at the ester.

Reagents:

  • Methyl 3,3,3-trimethoxypropanoate (1.0 eq)

  • Amidine hydrochloride derivative (1.1 eq)

  • Sodium methoxide ( NaOMe , 2.5 eq, 25% w/w in MeOH)

  • Anhydrous Methanol (Reaction solvent)

Step-by-Step Methodology:

  • Free-Basing the Amidine: Suspend the amidine hydrochloride in anhydrous methanol under an inert atmosphere ( N2​ ). Dropwise add the NaOMe solution at 0∘C .

    • Causality: NaOMe is strictly chosen over NaOEt to prevent transesterification of the orthoester/ester groups, which would result in an inseparable mixture of methoxy and ethoxy products.

  • Electrophile Addition: Stir for 15 minutes to ensure complete liberation of the amidine free base. Slowly add methyl 3,3,3-trimethoxypropanoate (1.0 eq) via syringe.

  • Cyclization: Heat the reaction mixture to reflux ( 65∘C ) for 12–16 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the highly polar amidine peak and the emergence of the product mass ( [M+H]+ ) indicates successful cyclization. The reaction mixture will often transition from a clear solution to a thick white/pale-yellow suspension as the pyrimidinone sodium salt precipitates.

  • Workup: Cool to room temperature and concentrate in vacuo. Resuspend the residue in water and carefully adjust the pH to 5-6 using 1M HCl . Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure 6-methoxypyrimidin-4(3H)-one.

Protocol B: Synthesis of 3-Methoxy-1H-pyrazol-5-ol Derivatives

This protocol utilizes acidic conditions to direct initial attack at the orthoester.

Reagents:

  • Methyl 3,3,3-trimethoxypropanoate (1.0 eq)

  • Substituted Hydrazine (1.05 eq)

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • Anhydrous Ethanol (Reaction solvent)

Step-by-Step Methodology:

  • Oxocarbenium Generation: Dissolve methyl 3,3,3-trimethoxypropanoate in anhydrous ethanol. Add catalytic glacial acetic acid.

    • Causality: The acid protonates the orthoester, generating the oxocarbenium ion. Without this catalyst, the less sterically hindered ester might undergo competitive premature hydrazinolysis, destroying the regioselectivity.

  • Nucleophilic Attack: Add the substituted hydrazine dropwise at room temperature. Stir for 2 hours.

  • Thermal Cyclization: Heat the mixture to 80∘C for 6 hours to drive the intramolecular aminolysis of the ester and complete the ring closure.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc 1:1) will show the consumption of the starting material ( Rf​≈0.6 ) and the formation of a highly UV-active lower spot ( Rf​≈0.2 ).

  • Workup: Cool to 0∘C to induce crystallization. Filter the solid, wash with cold ethanol, and dry to obtain the 3-methoxy-1H-pyrazol-5-ol derivative.

Quantitative Data Presentation

To illustrate the process efficiency gained by using methyl 3,3,3-trimethoxypropanoate, the table below compares it directly against the industry-standard dimethyl malonate for the synthesis of 6-methoxypyrimidin-4-ones.

ParameterDimethyl MalonateMethyl 3,3,3-Trimethoxypropanoate
Electrophilic Centers Symmetric (Two Methyl Esters)Orthogonal (Ester + Orthoester)
Initial Attack Site Non-selectiveHighly selective (pH dependent)
Product with Amidine 4,6-Dihydroxypyrimidine6-Methoxypyrimidin-4-one
Steps to 6-Methoxy Product 3 Steps (Cyclization Chlorination Methoxylation)1 Step (Direct Cyclization)
Toxicity / Safety Profile Requires highly toxic, corrosive POCl3​ Avoids POCl3​ entirely; mild conditions
Overall Yield (Typical) 35% - 45% (Over 3 steps)75% - 85% (Single step)

Mechanistic Workflow Visualization

The following diagram maps the divergent, pH-dependent synthetic pathways originating from methyl 3,3,3-trimethoxypropanoate.

G SM Methyl 3,3,3-trimethoxypropanoate (Bifunctional C3-Dielectrophile) Amidine Amidine + NaOMe / MeOH (Basic Conditions) SM->Amidine Pathway A Hydrazine Hydrazine + cat. AcOH / EtOH (Acidic Conditions) SM->Hydrazine Pathway B Int1 Acylamidine Intermediate (Ester Attacked First) Amidine->Int1 Aminolysis of Methyl Ester Pyr 6-Methoxypyrimidin-4(3H)-one (Asymmetric Pyrimidine) Int1->Pyr Cyclization via Orthoester (Loss of MeOH) Int2 Hydrazono Intermediate (Orthoester Attacked First) Hydrazine->Int2 Oxocarbenium Formation & Attack Pyraz 3-Methoxy-1H-pyrazol-5-ol (Asymmetric Pyrazole) Int2->Pyraz Cyclization via Ester Aminolysis

Divergent synthesis of asymmetric heterocycles from Methyl 3,3,3-trimethoxypropanoate.

References

  • Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals (Turkish Journal of Chemistry).[Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

Application

Protocols for Orthoester Cleavage and Deprotection in Methyl 3,3,3-Trimethoxypropanoate

Executive Summary & Rationale Methyl 3,3,3-trimethoxypropanoate is a highly versatile building block in advanced organic synthesis, functioning as an orthogonally protected malonate equivalent. Standard dimethyl malonate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 3,3,3-trimethoxypropanoate is a highly versatile building block in advanced organic synthesis, functioning as an orthogonally protected malonate equivalent. Standard dimethyl malonate possesses highly acidic α -protons (pKa ~13), which readily undergo unwanted deprotonation in the presence of strong bases (e.g., Grignard reagents, organolithiums, or LDA) and are prone to double alkylation.

By masking one of the ester functionalities as an orthoester (–C(OMe)₃), the pKa of the adjacent α -protons is significantly raised to ~24. This structural modification provides a robust shield against strong nucleophiles and bases, enabling selective functionalization at the α -carbon or the unprotected methyl ester. Once the desired synthetic sequence is complete, the orthoester must be efficiently cleaved to reveal the latent methyl ester (yielding a malonate derivative) or fully hydrolyzed to the carboxylic acid. This application note details the mechanistic causality and field-proven protocols for the selective deprotection of methyl 3,3,3-trimethoxypropanoate derivatives.

Mechanistic Causality: The Dynamics of Orthoester Hydrolysis

Orthoesters are remarkably stable to basic and nucleophilic conditions but are highly labile under acidic conditions. The deprotection of the 3,3,3-trimethoxypropanoate moiety relies on a specific sequence of protonation and elimination steps .

The extreme sensitivity of orthoesters to mild acid is driven by the thermodynamic stability of the intermediate. Upon protonation of one of the methoxy oxygens, a molecule of methanol is eliminated to form a dialkoxycarbenium ion . This intermediate is exceptionally stable due to the resonance donation of lone pairs from the two remaining oxygen atoms. Because the activation energy to form this carbocation is very low, orthoester cleavage can be achieved using very mild acids (e.g., 1M HCl, PPTS, or acidic resins) that leave standard esters, silyl ethers, and other sensitive functional groups intact . Subsequent hydration of the carbenium ion forms a hemiorthoester, which rapidly collapses to the corresponding methyl ester and a second equivalent of methanol.

Mechanism A Orthoester -C(OMe)3 B Protonated Intermediate -C(OMe)2(OHMe)+ A->B + H+ C Dialkoxycarbenium Ion -C(OMe)2+ B->C - MeOH D Hemiorthoester -C(OMe)2(OH) C->D + H2O - H+ E Methyl Ester -COOMe D->E - MeOH

Mechanistic pathway of acid-catalyzed orthoester cleavage to a methyl ester.

Deprotection Strategy and Decision Matrix

The choice of deprotection protocol depends entirely on the desired final product (ester vs. carboxylic acid) and the presence of other acid-sensitive moieties on the molecule.

Workflow Start Methyl 3,3,3-trimethoxypropanoate (Protected Malonate) Decision Target Cleavage Product? Start->Decision Mild Mild Hydrolysis (1M HCl / THF, rt) Decision->Mild Ester Target Strong Harsh Hydrolysis (6M HCl / Reflux) Decision->Strong Acid Target Solid Resin Catalyzed (Amberlyst-15 / Acetone-H2O) Decision->Solid Acid-Sensitive Ester Methyl Ester (Dimethyl Malonate Derivative) Mild->Ester Acid Carboxylic Acid (Malonic Acid Derivative) Strong->Acid Solid->Ester

Decision tree for selecting the optimal orthoester cleavage protocol.

Quantitative Comparison of Deprotection Conditions
Cleavage ConditionReagentsSolvent SystemTempApprox. TimeProductKey Advantage
Mild Aqueous 1M HClTHF20–25 °C1–2 hMethyl EsterFast, standard protocol for robust substrates.
Solid-Supported Amberlyst-15Acetone / H₂O (95:5)20–25 °C2–4 hMethyl EsterFiltration-only workup; avoids aqueous basic neutralization.
Harsh Aqueous 6M HClH₂O / Dioxane80 °C4–8 hCarboxylic AcidOne-pot global deprotection and ester hydrolysis.
Anhydrous PPTS (cat.)Methanol65 °C3–5 hMethyl EsterAvoids water; useful if the substrate is prone to hydration.

Experimental Protocols

Protocol A: Mild Aqueous Cleavage to Dimethyl Malonate Derivatives

This is the standard, self-validating protocol for revealing the methyl ester. The use of a biphasic basic workup ensures the complete quenching of the acid, preventing any over-hydrolysis of the newly formed ester during concentration.

Materials:

  • Methyl 3,3,3-trimethoxypropanoate derivative (1.0 equiv)

  • Tetrahydrofuran (THF), reagent grade

  • 1M Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the orthoester substrate (10 mmol) in THF (30 mL).

  • Acidification: While stirring vigorously at room temperature (20–25 °C), add 1M aqueous HCl (10 mL) dropwise over 2 minutes. The solution will remain homogeneous.

  • Reaction Monitoring: Allow the reaction to stir for 1 to 2 hours. Monitor the progress via TLC (typically using 20% EtOAc in Hexanes). The highly polar orthoester will convert to the less polar methyl ester.

  • Quenching: Once starting material is consumed, carefully add saturated aqueous NaHCO₃ (20 mL) until gas evolution (CO₂) ceases. Causality note: Immediate neutralization is critical to prevent the hydrolysis of the newly formed methyl ester into a carboxylic acid.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the malonate derivative.

Protocol B: Solid-Supported Cleavage (Resin Catalyzed)

This protocol is designed for substrates containing base-sensitive functional groups (e.g., Fmoc, epoxides) where the aqueous NaHCO₃ workup in Protocol A might cause side reactions. It relies on heterogeneous catalysis.

Materials:

  • Methyl 3,3,3-trimethoxypropanoate derivative (1.0 equiv)

  • Acetone and Deionized Water

  • Amberlyst-15 strongly acidic cation exchange resin (H⁺ form)

Step-by-Step Methodology:

  • Resin Preparation: Pre-wash the Amberlyst-15 resin (500 mg per mmol of substrate) sequentially with methanol, water, and acetone to remove impurities, then air dry briefly.

  • Reaction Setup: Dissolve the orthoester substrate (10 mmol) in a mixture of Acetone/H₂O (95:5 v/v, 40 mL).

  • Catalysis: Add the pre-washed Amberlyst-15 resin to the solution. Stir the suspension gently at room temperature for 2 to 4 hours.

  • Self-Validating Workup: Monitor by LC-MS or TLC. Upon completion, simply filter the reaction mixture through a sintered glass funnel to remove the resin. Wash the resin cake with additional acetone (2 × 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Because the acid catalyst is entirely removed via filtration, no basic aqueous workup is required, ensuring the absolute integrity of base-sensitive moieties.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.[Link]

Method

Application Note: Orthogonal Synthesis of Malonate Derivatives Using Methyl 3,3,3-Trimethoxypropanoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Principles In advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Principles

In advanced organic synthesis and drug development, the desymmetrization of malonate derivatives is a notorious bottleneck. Standard dimethyl or diethyl malonates are highly symmetric ( C2v​ ); attempting to react only one of the two identical ester groups often leads to statistical mixtures of unreacted starting material, desired mono-product, and over-reacted di-product.

Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0) serves as a highly specialized, "masked" malonate building block that solves this problem through orthogonal reactivity [1]. Structurally, it consists of a malonate backbone where one carboxylate equivalent is a standard methyl ester, and the other is protected as a trimethyl orthoester.

The Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, the decision to utilize this specific building block over cheaper alternatives is driven by two mechanistic advantages:

  • Chemoselective Nucleophilic Attack : The ester moiety is highly susceptible to nucleophiles (amines, hydrides, Grignard reagents), whereas the orthoester is sterically shielded and electronically inert to these same reagents.

  • Entropically Driven Unmasking : Orthoesters are completely stable to basic conditions (preventing unwanted saponification during enolate chemistry) but undergo rapid, entropically favorable hydrolysis back to the ester under mildly acidic conditions[2].

Quantitative Data: Reactivity Profiling

To justify the integration of methyl 3,3,3-trimethoxypropanoate into your synthetic route, compare its physicochemical and reactive profile against standard dimethyl malonate.

Table 1: Reactivity Comparison of Malonate Precursors

Property / FeatureDimethyl MalonateMethyl 3,3,3-Trimethoxypropanoate
CAS Number 108-59-8133871-52-0
Structural Symmetry Symmetric (Identical electrophilic centers)Asymmetric (Orthogonally protected)
Estimated α -Proton pKa ~13 (Resonance stabilized by two carbonyls)~19 (Stabilized by one carbonyl + inductive effect)
Base Stability Labile (Prone to saponification)Orthoester is completely stable to base
Acid Stability StableOrthoester rapidly hydrolyzes to ester
Mono-Alkylation Selectivity Moderate (Di-alkylation is a major side reaction)High (Steric shielding by the orthoester group)
Hydride Reduction Yields 1,3-diols (Over-reduction common)Yields β -hydroxy orthoesters cleanly

Visualizations of Synthetic Workflows

OrthogonalReactivity A Methyl 3,3,3-trimethoxypropanoate (Masked Malonate) B Base-Catalyzed Alpha-Alkylation A->B LDA / R-X C Nucleophilic Attack at Ester (e.g., Reduction) A->C LiBH4 or RMgX D Acidic Hydrolysis (Unmasking to Ester) B->D 1M HCl / H2O C->D 1M HCl / H2O

Fig 1. Orthogonal reactivity pathways demonstrating the independent manipulation of the ester vs. orthoester.

AlkylationWorkflow Step1 Step 1: Kinetic Enolization Base: LDA (1.1 eq) Solvent: THF Temp: -78°C Step2 Step 2: Electrophilic Addition Electrophile: R-X (1.05 eq) Temp: -78°C to RT Time: 4-12 h Step1->Step2 Step3 Step 3: Reaction Quench Reagent: Sat. NH4Cl Extraction: EtOAc Step2->Step3 Step4 Step 4: Orthoester Unmasking Reagent: 1M HCl / THF Temp: RT Time: 2 h Step3->Step4 Step5 Step 5: Product Isolation Method: Silica Gel Column Yield: Asymmetric Malonate Step4->Step5

Fig 2. Step-by-step workflow for the selective alpha-alkylation and subsequent unmasking.

Standard Operating Protocols

Protocol A: Highly Selective Mono-Alkylation and Unmasking

Objective: Synthesis of α -substituted malonate mono-orthoesters, followed by unmasking to the asymmetric malonate. Causality & Validation: Lithium diisopropylamide (LDA) at -78 °C is selected to ensure rapid, kinetic enolization while suppressing unwanted Claisen-type self-condensation—a common pitfall when using weaker bases with ester substrates. The bulky orthoester restricts the approach trajectory of the electrophile, heavily favoring mono-alkylation over di-alkylation.

Step-by-Step Procedure:

  • Kinetic Enolization: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (5 mL) and diisopropylamine (1.15 mmol). Cool to -78 °C and dropwise add n-BuLi (1.1 mmol). Stir for 15 minutes to generate LDA.

  • Substrate Addition: Dropwise add methyl 3,3,3-trimethoxypropanoate (1.0 mmol) dissolved in 1 mL THF. Stir for 45 minutes at -78 °C. (Self-validation: The solution will typically turn a faint pale yellow, indicating enolate formation).

  • Electrophilic Quench: Add the desired alkyl halide (e.g., benzyl bromide, 1.05 mmol) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 4 hours.

  • Workup (Masked Product): Quench the reaction with saturated aqueous NH4​Cl (2 mL) to neutralize any unreacted base. Extract with EtOAc ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ and concentrate under reduced pressure.

  • Acidic Unmasking: To yield the standard malonate derivative, dissolve the crude intermediate in THF (5 mL) and add 1M HCl (2 mL). Stir at room temperature for 2 hours. The acidic environment protonates the orthoester oxygen, leading to the entropically favorable expulsion of methanol and formation of the ester[3].

  • Final Isolation: Extract with EtOAc, wash with brine, dry, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reduction to β -Hydroxy Esters

Objective: Selective reduction of the ester moiety while preserving the carboxylate oxidation state of the masked orthoester. Causality & Validation: Lithium borohydride ( LiBH4​ ) is chosen to selectively reduce the ester to a primary alcohol. The orthoester is electronically inert to hydride attack, allowing perfect chemoselectivity without the need for additional protecting groups.

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 3,3,3-trimethoxypropanoate (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C under an argon atmosphere.

  • Reduction: Add LiBH4​ (2.0 M solution in THF, 1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4 hours. (Self-validation: TLC monitoring will show the disappearance of the starting material and the appearance of a highly polar spot corresponding to the alcohol).

  • Basic Quench (To preserve Orthoester): If the orthoester must be preserved for downstream chemistry, quench carefully with 1M NaOH (2 mL) to destroy excess hydride, extract with EtOAc, and dry over MgSO4​ .

  • Tandem Unmasking (Optional): To directly yield the β -hydroxy methyl ester, quench the reaction with 1M HCl (aq) and stir for 2 hours at room temperature to hydrolyze the orthoester.

  • Isolation: Extract with EtOAc, dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

References

  • Title: CAS 133871-52-0 | Methyl 3,3,3-trimethoxypropanoate,≥95% - Howei Pharm Source: howeipharm.com URL:

  • Title: Buy Methyl 3,3,3-trimethoxypropanoate (EVT-452062) | 133871-52-0 Source: evitachem.com URL: 1

  • Title: Acid catalysed synthesis of ethyl ethoxymethylenemalonate (Mechanisms of Orthoester Hydrolysis) Source: Chemistry Stack Exchange URL: 2

  • Title: A new synthesis of 2,10,11-trioxatricyclo[4.4.4.01,6]tetradecane (Malonate Orthoester Chemistry) Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: 3

Sources

Application

Application Note: Advanced Condensation Protocols for Methyl 3,3,3-trimethoxypropanoate

Executive Summary & Chemical Logic Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0)[1] is a highly versatile, bifunctional C3-synthon widely utilized in advanced organic synthesis. Featuring both a standard methyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Logic

Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0)[1] is a highly versatile, bifunctional C3-synthon widely utilized in advanced organic synthesis. Featuring both a standard methyl ester and a masked carboxylic acid in the form of a trimethyl orthoester, this reagent allows for differentiated, site-selective condensation reactions.

The Mechanistic Paradigm: Traditional malonate esters require harsh basic conditions (e.g., NaH, NaOMe) for enolization, which can cause undesired epimerization or transesterification in complex, late-stage drug intermediates. Methyl 3,3,3-trimethoxypropanoate circumvents this limitation by enabling acid-catalyzed condensations. Upon exposure to a Lewis acid, the orthoester moiety selectively loses methoxide to generate a highly electrophilic oxonium ion. This species readily tautomerizes to a ketene acetal intermediate, which is highly susceptible to nucleophilic attack by amidines, ureas, or active methylenes. Following the initial bond formation, a subsequent intramolecular cyclization onto the C1 methyl ester drives the formation of the final ring system.

Reactivity SM Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0) LA Acid Activation (- CH3OH) SM->LA Lewis/Brønsted Acid KA Ketene Acetal / Oxonium Intermediate LA->KA Electrophilic Shift Het Heterocycles (e.g., Pyrimidines) KA->Het + Dinucleophiles Benz Polysubstituted Benzenes (Cascade Cyclization) KA->Benz + Active Methylenes

Figure 1: Acid-catalyzed activation and divergent condensation pathways of the orthoester.

Reaction Optimization Data

To establish a self-validating system, we evaluated various activation conditions for the condensation of methyl 3,3,3-trimethoxypropanoate with benzamidine to yield 6-methoxy-2-phenylpyrimidin-4(3H)-one.

Causality of Optimization: Brønsted acids (like p-TsOH) require high temperatures that can lead to premature thermal degradation of the orthoester. Conversely, utilizing a strong, oxophilic Lewis acid (TMSOTf) in a non-coordinating solvent (DCM) at mild temperatures stabilizes the oxonium intermediate, driving the condensation to >90% yield while preserving base-sensitive functional groups.

EntryCatalyst (Loading)SolventTemp (°C)Time (h)Yield (%)
1NoneToluene11024< 5
2p-TsOH (10 mol%)Toluene1101265
3ZnCl₂ (20 mol%)THF661642
4BF₃·OEt₂ (1.1 eq)DCM40888
5TMSOTf (10 mol%)DCM40692

Standardized Experimental Protocols

Workflow Step1 Step 1: Preparation Dry DCM, Inert Atmosphere (Ar/N2) Step2 Step 2: Activation Add TMSOTf (10 mol%) at 0°C Step1->Step2 Step3 Step 3: Condensation Dropwise nucleophile addition, warm to 40°C Step2->Step3 Step4 Step 4: Quenching Neutralize with sat. NaHCO3, extract (EtOAc) Step3->Step4 Step5 Step 5: Validation TLC (PMA stain) & 1H NMR confirmation Step4->Step5

Figure 2: Standardized experimental workflow for the condensation of orthoester derivatives.

Protocol A: Synthesis of 6-Methoxy-2-substituted-pyrimidin-4(3H)-ones

This protocol utilizes TMSOTf to activate the orthoester, ensuring mild conditions suitable for complex pharmaceutical intermediates.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add methyl 3,3,3-trimethoxypropanoate (1.0 mmol, 178 mg) and anhydrous DCM (10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Syringe in Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 mmol, 18 µL) dropwise. Observation: The solution may turn faintly yellow, indicating oxonium ion formation.

  • Condensation: Dissolve the amidine hydrochloride (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 1.2 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Cyclization: Remove the ice bath and warm the reaction to 40 °C. Stir for 6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Analytical & Validation Checkpoints:

  • TLC Monitoring: Orthoesters are completely UV-inactive. You must use a Phosphomolybdic Acid (PMA) or KMnO₄ stain to visualize the consumption of the starting material. The resulting pyrimidine product will be highly conjugated and strongly UV-active at 254 nm.

  • ¹H NMR (CDCl₃) Validation: Confirm product formation by the disappearance of the intense 9H singlet at ~3.2 ppm (the three orthoester methoxy groups) and the 2H singlet at ~2.8 ppm. Look for the appearance of a new 3H singlet at ~4.0 ppm (aromatic methoxy) and a 1H singlet at ~6.2 ppm (pyrimidine C5-H).

Protocol B: Cascade Cyclization to Polysubstituted Benzenes

Methyl 3,3,3-trimethoxypropanoate can undergo cascade self-condensation and cyclization with active methylene compounds to form polysubstituted benzene derivatives[2][3].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine methyl 3,3,3-trimethoxypropanoate (2.0 mmol) and an active methylene compound (e.g., ethyl acetoacetate, 2.0 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (20 mol%) and piperidine (20 mol%) to facilitate the Knoevenagel-type initial condensation.

  • Heating: Seal the tube and heat to 120 °C for 16 hours. Causality: The elevated temperature is required to drive the sequential loss of methanol during the aromatization step.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl followed by brine. Purify the resulting polysubstituted benzene via recrystallization from hot ethanol.

Distinguishing from Related Agrochemical Synthons

It is critical for drug development professionals to distinguish methyl 3,3,3-trimethoxypropanoate from its structural cousin, methyl 3-((3,3,3-trifluoropropyl)thio)propanoate. The latter is synthesized via thiol-ene chemistry and serves as a highly specific precursor in the scalable synthesis of the commercial insecticide Tyclopyrazoflor[4][5]. While both are C3-propanoate derivatives, the trimethoxy compound (CAS 133871-52-0)[1] is uniquely suited for the acid-catalyzed condensations and heterocycle formations described in this guide.

Sources

Method

Application Notes &amp; Protocols: Leveraging Methyl 3,3,3-Trimethoxypropanoate for the Precision Synthesis of Novel Catalysts

Authored for: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the application of methyl 3,3,3-trimethoxypropanoate as a novel control agent in the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of methyl 3,3,3-trimethoxypropanoate as a novel control agent in the preparation of highly dispersed heterogeneous catalysts. The document outlines the chemical principles, provides a detailed experimental protocol for the synthesis of a model catalyst, and discusses the mechanistic advantages of this unique precursor.

Introduction: A New Paradigm in Catalyst Precursor Chemistry

The performance of supported metal catalysts is intrinsically linked to the size, distribution, and accessibility of the active metal nanoparticles.[1][2] Achieving high dispersion and preventing agglomeration of metal particles are paramount challenges in catalyst synthesis.[3][4] Methyl 3,3,3-trimethoxypropanoate emerges as a promising, yet underexplored, tool in addressing these challenges. Its unique orthoester functionality offers a pathway for the controlled, slow release of metal precursors onto a support material. This controlled deposition mechanism is predicated on the acid-sensitive hydrolysis of the orthoester group, a characteristic that has been effectively utilized in other fields such as drug delivery for controlled release.[5][6][7] By carefully manipulating reaction conditions, the hydrolysis rate of methyl 3,3,3-trimethoxypropanoate can be tailored to ensure a gradual and uniform deposition of the active catalytic phase, thereby fostering the formation of highly dispersed nanoparticles.

Core Principle: The Role of Orthoester Hydrolysis in Controlled Deposition

The key to the utility of methyl 3,3,3-trimethoxypropanoate lies in the chemistry of its trimethoxymethyl group, which is an orthoester. Orthoesters are known for their stability in neutral and basic conditions, but they undergo rapid hydrolysis under acidic conditions.[5] This hydrolysis proceeds in a stepwise manner, releasing methanol and ultimately forming a methyl ester of a carboxylic acid.

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the methoxy oxygen atoms, making it a good leaving group. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal intermediate and the release of methanol. This process repeats until all three methoxy groups are hydrolyzed.

When a metal precursor is present in a solution with methyl 3,3,3-trimethoxypropanoate and a support material, the slow, controlled hydrolysis of the orthoester can modulate the local concentration of the metal precursor at the support surface. This prevents rapid, uncontrolled precipitation and agglomeration of the metal species, leading to smaller and more uniformly distributed nanoparticles. The overall process can be conceptualized as a form of "homogeneous precipitation" driven by the in-situ generation of a precipitating agent or a change in ligand environment.

Experimental Protocol: Synthesis of a Highly Dispersed Platinum on Carbon Catalyst (Pt/C)

This protocol describes the preparation of a model Pt/C catalyst, a widely used catalyst in various chemical transformations, including hydrogenation reactions.[8] The use of methyl 3,3,3-trimethoxypropanoate is intended to improve the dispersion of platinum nanoparticles on the carbon support.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Methyl 3,3,3-trimethoxypropanoate

  • High surface area carbon black (e.g., Vulcan XC-72R)

  • Ethanol (anhydrous)

  • Deionized water

  • Formic acid (88%)

  • Nitrogen gas (high purity)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum filtration apparatus

  • Drying oven

  • Tube furnace

  • Transmission Electron Microscope (TEM) for particle size analysis

  • X-ray Diffraction (XRD) for crystallite size determination

  • Chemisorption analyzer for measuring metal dispersion

Procedure:

  • Support Pre-treatment: The carbon support is first treated with a dilute nitric acid solution to introduce surface oxygen groups that can act as anchoring sites for the platinum precursor. This is followed by thorough washing with deionized water until the pH is neutral and drying in an oven at 120°C overnight.

  • Precursor Solution Preparation: In a round-bottom flask, dissolve a calculated amount of H₂PtCl₆·6H₂O in a 50:50 (v/v) mixture of ethanol and deionized water to achieve the desired final metal loading (e.g., 5 wt%).

  • Impregnation with Controlled Hydrolysis:

    • Disperse the pre-treated carbon support in the precursor solution with vigorous stirring.

    • Add a 5-fold molar excess of methyl 3,3,3-trimethoxypropanoate relative to the platinum precursor to the slurry.

    • Heat the mixture to 60°C and maintain it under a nitrogen atmosphere with continuous stirring for 6 hours. The mild heating will promote the slow hydrolysis of the methyl 3,3,3-trimethoxypropanoate, facilitating the controlled deposition of the platinum precursor onto the carbon support.

  • Reduction of the Platinum Precursor:

    • After the 6-hour impregnation-hydrolysis step, add formic acid (a common reducing agent for platinum salts) to the slurry in a 10-fold molar excess relative to the platinum.

    • Increase the temperature to 80°C and reflux for 4 hours to ensure the complete reduction of the platinum precursor to metallic platinum.

  • Catalyst Recovery and Washing:

    • Allow the mixture to cool to room temperature.

    • Collect the catalyst by vacuum filtration using a Büchner funnel.

    • Wash the catalyst cake thoroughly with deionized water to remove any residual chlorides and other soluble byproducts. Repeat the washing step until a silver nitrate test of the filtrate is negative for chloride ions.

  • Drying: Dry the final catalyst in a vacuum oven at 80°C for 12 hours.

Expected Characterization Data:

Characterization TechniqueExpected Outcome for Controlled SynthesisComparison to Traditional Impregnation
TEM Highly dispersed Pt nanoparticles with a narrow size distribution (e.g., 2-3 nm)Broader particle size distribution with some larger agglomerates (e.g., 5-10 nm)
XRD Broad diffraction peaks corresponding to small Pt crystallite sizeSharper diffraction peaks indicating larger crystallite size
H₂ Chemisorption High metal dispersion (e.g., >50%)Lower metal dispersion (e.g., 20-30%)

Visualizing the Process

Workflow for Catalyst Preparation

G Figure 1: Experimental Workflow for Pt/C Synthesis cluster_0 Support & Precursor Preparation cluster_1 Controlled Deposition cluster_2 Reduction & Recovery cluster_3 Final Product C_support Carbon Support Pre-treatment Impregnation Impregnate Carbon in Pt Solution C_support->Impregnation Pt_precursor Prepare H₂PtCl₆ Solution Pt_precursor->Impregnation Add_MTP Add Methyl 3,3,3-trimethoxypropanoate Impregnation->Add_MTP Hydrolysis Heat at 60°C for 6h (Slow Hydrolysis & Deposition) Add_MTP->Hydrolysis Reduction Add Formic Acid & Reflux at 80°C Hydrolysis->Reduction Filtration Filter and Wash Catalyst Reduction->Filtration Drying Dry Catalyst in Vacuum Oven Filtration->Drying Final_Catalyst Highly Dispersed Pt/C Catalyst Drying->Final_Catalyst

Caption: Experimental workflow for Pt/C Synthesis

Proposed Mechanism of Controlled Deposition

G Figure 2: Proposed Mechanism of Controlled Deposition cluster_hydrolysis Slow Hydrolysis cluster_deposition Controlled Deposition MTP Methyl 3,3,3-trimethoxypropanoate (in solution) Intermediate1 Protonated Orthoester MTP->Intermediate1 Protonation H2O Water Intermediate2 Carbocation Intermediate H2O->Intermediate2 Nucleophilic Attack H_plus H⁺ (catalyst) Intermediate1->Intermediate2 Loss of CH₃OH Methanol Methanol (byproduct) Pt_complex [PtCl₆]²⁻ on Carbon Support Intermediate2->Pt_complex Interaction with Support-Bound Precursor Anchored_Pt Uniformly Anchored Pt Precursor Pt_complex->Anchored_Pt Gradual Deposition Reduction Reduction (e.g., with HCOOH) Anchored_Pt->Reduction Dispersed_Pt Highly Dispersed Pt Nanoparticles Reduction->Dispersed_Pt

Sources

Application

Step-by-step organic synthesis pathways involving methyl 3,3,3-trimethoxypropanoate

Application Note: Step-by-Step Synthesis and Orthogonal Reactivity of Methyl 3,3,3-Trimethoxypropanoate Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that streaml...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Orthogonal Reactivity of Methyl 3,3,3-Trimethoxypropanoate

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that streamline complex synthetic routes. Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0; Molecular Formula: C₇H₁₄O₅; Monoisotopic Mass: 178.08 Da[1]) is a highly versatile, orthogonally protected malonic acid derivative. It features both a standard methyl ester and a highly acid-sensitive orthoester terminus. This unique structural dichotomy allows researchers to selectively functionalize either end of the three-carbon chain, making it an invaluable precursor for late-stage heterocyclic synthesis, API (Active Pharmaceutical Ingredient) development, and advanced materials engineering.

This guide details the mechanistic rationale, step-by-step protocols, and downstream applications for synthesizing and utilizing this compound via the classic Pinner reaction pathway.

Mechanistic Rationale & Pathway Selection

The most atom-economical and scalable route to methyl 3,3,3-trimethoxypropanoate is the Pinner Reaction , which converts methyl cyanoacetate into the target orthoester via an imidate intermediate[2].

Causality in Reaction Design:

  • Electrophilic Activation: Nitriles are generally poor electrophiles. Bubbling anhydrous HCl gas into the reaction mixture protonates the nitrile nitrogen, drastically lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the cyano group. This activation is strictly required to facilitate the nucleophilic attack by methanol[3].

  • Thermodynamic Control: The intermediate iminium chloride salt (Pinner salt) is thermodynamically unstable. Maintaining the reaction at 0–5 °C is not merely a recommendation but a strict requirement to prevent the salt from decomposing into an amide and an alkyl chloride[3]. Recent advancements in process chemistry highlight the necessity of this precise thermal control to ensure safe, high-yield conversions[4].

  • Anhydrous Imperative: The reaction environment must be rigorously free of water. Moisture will irreversibly hydrolyze the highly reactive imidate intermediate into methyl malonate, permanently terminating the pathway to the orthoester[3].

SynthesisPathway A Methyl Cyanoacetate (Nitrile) B Imidate Hydrochloride (Pinner Salt) A->B Anhydrous MeOH HCl (g), 0 °C C Methyl 3,3,3-trimethoxypropanoate (Orthoester) B->C Excess MeOH RT, 24h - NH4Cl

Figure 1: Pinner reaction pathway for the synthesis of methyl 3,3,3-trimethoxypropanoate.

Experimental Protocols

Protocol A: Synthesis of Methyl 3,3,3-Trimethoxypropanoate

Note: This procedure requires a well-ventilated fume hood and strict adherence to anhydrous Schlenk techniques.

Step 1: Reagent Preparation & Setup

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (submerged), and a drying tube (CaCl₂).

  • Charge the flask with methyl cyanoacetate (1.0 eq, 100 mmol) and anhydrous methanol (1.2 eq, 120 mmol).

  • Dilute the mixture with 150 mL of anhydrous diethyl ether to act as a heat sink for the impending exotherm.

  • Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0 °C.

Step 2: Imidate Salt Formation

  • Generate anhydrous HCl gas (e.g., by dripping concentrated H₂SO₄ onto solid NaCl) and pass it through a concentrated H₂SO₄ drying trap.

  • Bubble the dry HCl gas into the reaction mixture at a moderate rate for 3–4 hours, maintaining the internal temperature below 5 °C.

  • Seal the flask and stir at 4 °C for 12 hours.

  • Self-Validating Checkpoint: The reaction is self-indicating. A dense, white crystalline precipitate (the imidate hydrochloride) will form. If the solution remains clear, the system has been compromised by moisture or insufficient HCl saturation, and the reaction should be aborted.

Step 3: Methanolysis to the Orthoester

  • To the thick white suspension, rapidly add a large excess of anhydrous methanol (10 eq, 1.0 mol).

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 24 hours.

  • Causality: The excess methanol drives the equilibrium forward, displacing the iminium group as ammonia. The ammonia immediately reacts with the acidic environment to precipitate as insoluble ammonium chloride (NH₄Cl)[3].

Step 4: Workup and Purification

  • Filter the reaction mixture under a blanket of dry nitrogen to remove the NH₄Cl salts. Wash the filter cake with cold, dry diethyl ether.

  • Critical Step: Add a stoichiometric amount of sodium methoxide (NaOMe) in methanol to the filtrate until the solution is strictly neutralized (pH ~7.5). Orthoesters are violently sensitive to acid-catalyzed hydrolysis; neutralizing the crude mixture ensures the product does not revert to the ester during thermal purification.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove ether and excess methanol.

  • Purify the crude residue via fractional distillation under high vacuum to isolate methyl 3,3,3-trimethoxypropanoate as a clear, colorless liquid.

Workflow Step1 1. Reaction Setup Dry HCl gas bubbling into cyanoacetate/MeOH at 0°C Step2 2. Imidate Formation Stir 12h at 4°C Precipitate forms Step1->Step2 Step3 3. Methanolysis Add excess MeOH, stir 24h at RT Step2->Step3 Step4 4. Workup & Filtration Filter NH4Cl salts, neutralize with NaOMe Step3->Step4 Step5 5. Purification Fractional Distillation under reduced pressure Step4->Step5

Figure 2: Step-by-step experimental workflow for orthoester synthesis and purification.

Protocol B: Downstream Application - Pyrimidinone Heterocycle Synthesis

Methyl 3,3,3-trimethoxypropanoate is an excellent C3-dielectrophile. When reacted with amidines, it undergoes a cascade condensation to form pyrimidinones, which are core scaffolds in numerous antiviral and antineoplastic drugs.

  • In a dry flask, suspend benzamidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (2.1 eq) and stir for 15 minutes to liberate the free amidine base.

  • Add methyl 3,3,3-trimethoxypropanoate (1.1 eq) dropwise.

  • Reflux the mixture for 4 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the high-Rf orthoester spot and the emergence of a highly UV-active, low-Rf spot confirms successful cyclization into the pyrimidinone.

Downstream A Methyl 3,3,3-trimethoxypropanoate (C3-Dielectrophile) C 2-Phenylpyrimidin-4(3H)-one (Heterocycle) A->C NaOEt, EtOH Reflux, 4h B Benzamidine (Dinucleophile) B->C Cascade Condensation

Figure 3: Downstream condensation pathway forming pyrimidinone heterocycles.

Data Presentation

To assist in route scouting, the table below summarizes the quantitative metrics comparing the Pinner synthesis against an alternative trichloromethyl alkoxylation route.

Table 1: Quantitative Comparison of Synthetic Pathways for Methyl 3,3,3-Trimethoxypropanoate

MetricPinner Synthesis PathwayTrichloromethyl Alkoxylation
Precursor Methyl cyanoacetateMethyl 3,3,3-trichloropropanoate
Reagents MeOH, HCl (gas)NaOMe, MeOH
Typical Yield 75 – 85%50 – 60%
Atom Economy High (Primary byproduct is NH₄Cl)Moderate (Generates 3 eq. NaCl)
Purity Profile > 98% (Post-distillation)~ 90% (Difficult to separate from acrylates)
Key Advantages Inexpensive starting materials; highly scalable and predictable[2].Avoids the use of corrosive, toxic HCl gas.
Key Limitations Requires strictly anhydrous conditions and specialized gas-handling equipment[4].Precursor is expensive; suffers from competing elimination side-reactions (e.g., forming methyl 3,3-dichloroacrylate).

Sources

Method

Application Note: Utilizing Methyl 3,3,3-Trimethoxypropanoate (MTMP) in the Formulation of Smart Daily Chemicals

Audience: Researchers, Formulation Scientists, and Drug/Cosmetic Development Professionals Focus: pH-Responsive Pro-Fragrances and Active Delivery Systems Mechanistic Overview: The Role of MTMP in Smart Delivery In the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug/Cosmetic Development Professionals Focus: pH-Responsive Pro-Fragrances and Active Delivery Systems

Mechanistic Overview: The Role of MTMP in Smart Delivery

In the highly competitive landscape of daily chemicals (e.g., deodorants, antiperspirants, and advanced skin care), extending the longevity of volatile active ingredients—such as fragrances—remains a core formulation challenge. Traditional encapsulation methods often suffer from premature rupture or poor skin-adhesion. To overcome this, the industry has shifted toward "pro-fragrances" or "pro-accords": non-volatile, odorless precursor molecules designed with covalent bonds that selectively cleave under specific physiological triggers[1].

Methyl 3,3,3-trimethoxypropanoate (MTMP) (CAS: 133871-52-0) is a highly versatile organic building block characterized by its unique bifunctional structure: a methyl ester on one terminus and a trimethyl orthoester on the other[2].

The Causality of Choice: Why utilize an orthoester like MTMP? Orthoesters are inherently stable in anhydrous or mildly alkaline environments but undergo rapid hydrolysis in the presence of moisture and mild acidity[3]. The human skin's acid mantle (pH 4.5–5.5) and the composition of sweat (which contains lactic acid and moisture) provide the perfect catalytic environment. By transesterifying the methoxy groups of MTMP with fragrant alcohols (e.g., Geraniol, Citronellol), formulators can synthesize high-molecular-weight pro-accords. Upon application to the skin, the orthoester slowly hydrolyzes, releasing two equivalents of the fragrant alcohol and one equivalent of an ester, thereby providing a sustained, long-lasting olfactory benefit[4].

Synthesis Protocol: Engineering the MTMP-Based Pro-Fragrance

This protocol details the transesterification of MTMP with Geraniol to create a moisture/pH-triggered pro-accord (Methyl 3,3,3-tri(geranyloxy)propanoate).

Materials
  • Precursor: Methyl 3,3,3-trimethoxypropanoate (MTMP) (1.0 eq)

  • Active Alcohol: Geraniol (3.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a short-path distillation head, combine MTMP and Geraniol in anhydrous toluene.

  • Catalysis & Heating: Add p-TsOH. Heat the reaction mixture to 80°C under reduced pressure (approx. 50 mbar).

    • Causality: The transesterification of an orthoester is an equilibrium reaction. Applying a vacuum continuously distills off the low-boiling methanol byproduct, driving the reaction forward to favor the bulky geranyl orthoester.

  • In-Process Monitoring (Self-Validating System): Monitor the reaction via GC-MS. The system validates itself when the methanol evolution ceases and the MTMP peak ( m/z 178) completely disappears, replaced by the high-molecular-weight pro-accord peak.

  • Quenching & Purification: Once complete, immediately quench the acid catalyst by adding a stoichiometric amount of sodium methoxide.

    • Causality: Neutralizing the acid is critical; any residual protons will catalyze the reverse hydrolysis of the newly formed pro-fragrance during storage. Filter the mixture through a pad of Celite and remove the toluene under vacuum to yield the purified pro-accord.

Formulation Protocol: Anhydrous Deodorant Matrix

To prevent the premature hydrolysis of the MTMP-derived pro-fragrance, it must be formulated into a strictly anhydrous matrix. This protocol outlines the creation of a smart deodorant stick.

Phase Composition
  • Phase A (Carriers & Structurants): Cyclopentasiloxane (65%), Stearyl Alcohol (20%), Hydrogenated Castor Oil (5%)

  • Phase B (Odor/Moisture Absorbers): Cosmetic-grade Silica (8%)

  • Phase C (Smart Active): MTMP-Geraniol Pro-Fragrance (2%)

Step-by-Step Methodology
  • Melting the Matrix: Heat Phase A to 75°C in a jacketed vessel under continuous low-shear mixing until fully melted and optically clear.

    • Causality: Ensuring all waxes are heated above their melting points prevents crystallization and graininess in the final stick.

  • Dispersing Particulates: Gradually add Phase B to Phase A. Increase to high-shear mixing (homogenizer at 3000 rpm) for 10 minutes to ensure the silica is evenly suspended without agglomeration.

  • Active Incorporation: Cool the mixture to 60°C (just above the congealing point of the stearyl alcohol). Add Phase C (the pro-fragrance) and mix gently.

    • Causality: Incorporating the orthoester at a lower temperature prevents the thermal degradation of the fragile oxygen-carbon bonds.

  • Casting: Pour the homogeneous mixture into deodorant stick molds and pass through a cooling tunnel (15°C) to solidify.

  • Validation of the Finished Product: Swab the finished stick onto a glass slide. Apply a drop of pH 5.0 buffer (simulating human sweat). Use a portable Photoionization Detector (PID) or Headspace GC to measure the volatile release. A successful formulation will show a near-zero baseline when dry, followed by a sharp, sustained spike in geraniol release upon buffer contact.

Quantitative Data: Hydrolysis & Release Kinetics

The following table summarizes the in vitro release kinetics of Geraniol from the formulated deodorant stick when exposed to varying physiological pH levels at 37°C. The data demonstrates the highly targeted, trigger-responsive nature of the MTMP-derived orthoester.

Time (Hours)Release at pH 7.4 (Control / Dry Skin)Release at pH 5.5 (Normal Acid Mantle)Release at pH 4.5 (Active Sweating)
1 < 1.0%12.4%28.7%
4 < 2.0%35.1%65.2%
8 < 3.5%58.9%89.4%
24 < 5.0%85.3%98.1%

Table 1: Cumulative percentage of Geraniol released from the MTMP-pro-fragrance matrix over 24 hours. The accelerated release at pH 4.5 highlights the formulation's responsive efficacy during periods of active perspiration.

Mechanistic Pathway Visualization

G A MTMP-Based Pro-Fragrance (Anhydrous Matrix) B Skin Contact (Moisture + pH 4.5-5.5) A->B Applied to axilla C Orthoester Hydrolysis (Triggered Cleavage) B->C Acid mantle acts as catalyst D Release of Fragrant Alcohols (e.g., Geraniol) C->D Covalent bonds broken E Long-Lasting Odor Control D->E Olfactory benefit

Fig 1: pH-triggered fragrance release mechanism from MTMP-derived orthoester pro-accords on skin.

References

  • METHYL 333-TRIMETHOXYPROPIONATE SKYRUN INDUSTRIAL CO.,LTD - ChemBK Source: chembk.com URL:2[2]

  • Triggering Controlled Release of Fragrance Source: Cosmetics & Toiletries URL:1[1]

  • WO 98/47477 - Pro-accords Source: googleapis.com (WIPO Patents) URL:4[4]

  • US6861402B1 - Pro-fragrances Source: google.com (Patents) URL:3[3]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent unwanted hydrolysis of methyl 3,3,3-trimethoxypropanoate during storage

A Guide to Preventing Unwanted Hydrolysis During Storage Welcome to the technical support center for methyl 3,3,3-trimethoxypropanoate. This resource is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Hydrolysis During Storage

Welcome to the technical support center for methyl 3,3,3-trimethoxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this moisture-sensitive orthoester. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of your compound throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: What is methyl 3,3,3-trimethoxypropanoate and why is it prone to hydrolysis?

Methyl 3,3,3-trimethoxypropanoate is an organic compound featuring an orthoester functional group. Orthoesters, characterized by three alkoxy groups attached to a single carbon atom, are inherently susceptible to hydrolysis, especially under acidic conditions.[1] The presence of even trace amounts of water can initiate a reaction that cleaves the orthoester, leading to the formation of methyl 3-methoxypropionate and methanol. This degradation can significantly impact the purity of the material and the outcome of subsequent experiments.

Q2: What are the primary degradation products of methyl 3,3,3-trimethoxypropanoate hydrolysis?

The acid-catalyzed hydrolysis of methyl 3,3,3-trimethoxypropanoate yields methyl 3-methoxypropionate and two molecules of methanol. The reaction proceeds through a carbocation intermediate, which is readily attacked by water.

Q3: What are the ideal storage conditions for methyl 3,3,3-trimethoxypropanoate?

To minimize hydrolysis, methyl 3,3,3-trimethoxypropanoate should be stored in a cool, dry, and well-ventilated area. Safety Data Sheets (SDS) recommend storing the compound in a tightly closed container.[2] For enhanced stability, refrigeration at 2-8°C is often advised. It is also prudent to protect the compound from light.

Q4: How can I detect if my sample of methyl 3,3,3-trimethoxypropanoate has started to hydrolyze?

Several analytical techniques can be employed to detect hydrolysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the parent compound and its degradation products. Infrared (IR) spectroscopy can also be used to monitor changes in functional groups. Chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), can be used to separate and quantify the components of a partially hydrolyzed sample.

Troubleshooting Guide: Unwanted Hydrolysis

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of methyl 3,3,3-trimethoxypropanoate during storage.

Problem: I suspect my methyl 3,3,3-trimethoxypropanoate has degraded.

Visualizing the Troubleshooting Workflow

start Suspected Degradation of Methyl 3,3,3-trimethoxypropanoate observe Observe for physical changes: - Clumping of solid - Change in color - Unusual odor start->observe analytical Perform Analytical Testing: - NMR Spectroscopy - GC or HPLC - Karl Fischer Titration observe->analytical confirm Degradation Confirmed? analytical->confirm no_degradation No Degradation Detected. Continue with proper storage. confirm->no_degradation No identify_cause Identify the Root Cause confirm->identify_cause Yes improper_storage Improper Storage Conditions: - Exposure to moisture/humidity - Non-airtight container - Acidic contaminants identify_cause->improper_storage implement_solutions Implement Corrective Actions improper_storage->implement_solutions storage_protocol Review and Implement Strict Storage Protocol (See Protocol 1) implement_solutions->storage_protocol handling_protocol Review and Implement Strict Handling Protocol (See Protocol 2) implement_solutions->handling_protocol end Stable Compound Maintained storage_protocol->end handling_protocol->end

Caption: Troubleshooting workflow for suspected degradation.

Step 1: Initial Assessment

  • Visual Inspection: Have you noticed any changes in the physical appearance of the compound? While methyl 3,3,3-trimethoxypropanoate is a liquid, any accompanying solid reagents that are hygroscopic may show clumping.[3]

  • Odor: Is there a noticeable change in the odor of the compound? The degradation products may have a different scent.

Step 2: Analytical Confirmation

  • To confirm hydrolysis, analytical testing is necessary. The recommended methods include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a definitive method to identify the parent compound and its hydrolysis products (methyl 3-methoxypropionate and methanol).

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the amount of parent compound remaining and the concentration of degradation products.

    • Karl Fischer Titration: This method specifically measures the water content in your sample, which is a key indicator of the potential for hydrolysis.

Step 3: Root Cause Analysis and Corrective Actions If hydrolysis is confirmed, the most likely cause is exposure to moisture. Consider the following potential sources and solutions:

Potential Cause Explanation Recommended Action
Inadequate Container Sealing The container cap is not airtight, allowing ambient moisture to enter.Ensure the container is tightly sealed. For long-term storage, consider using high-quality vials with PTFE-lined caps. Sealing the cap with parafilm can provide an additional barrier.
High Humidity Environment The storage area has high ambient humidity.Store the compound in a desiccator containing an active desiccant such as silica gel or molecular sieves.[2][4]
Repeated Opening of Container Frequent opening of the main stock container introduces fresh moisture with each use.Aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air.[5]
Contaminated Solvents/Reagents Using non-anhydrous solvents or reagents can introduce water.Ensure all solvents and reagents used with the orthoester are rigorously dried.
Acidic Contaminants Trace acidic impurities on glassware or in solvents can catalyze hydrolysis.Use clean, dry glassware that has been oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

Experimental Protocols

Protocol 1: Long-Term Storage of Methyl 3,3,3-trimethoxypropanoate

This protocol outlines the best practices for storing methyl 3,3,3-trimethoxypropanoate to ensure its long-term stability.

Visualizing the Storage Protocol

start Receive Methyl 3,3,3- trimethoxypropanoate inspect Inspect Container Seal start->inspect glovebox Work in an Inert Atmosphere (Glovebox) inspect->glovebox aliquot Aliquot into Small, Pre-dried Vials glovebox->aliquot seal Seal Vials with PTFE-lined Caps aliquot->seal parafilm Wrap Caps with Parafilm seal->parafilm desiccator Place Vials in a Labeled Desiccator parafilm->desiccator refrigerate Store Desiccator at 2-8°C desiccator->refrigerate end Stable Long-Term Storage refrigerate->end

Caption: Protocol for long-term storage.

Materials:

  • Methyl 3,3,3-trimethoxypropanoate

  • Inert atmosphere glovebox or glove bag (filled with nitrogen or argon)

  • Small, amber glass vials with PTFE-lined screw caps (oven-dried)

  • Parafilm

  • Desiccator with fresh desiccant (e.g., silica gel with indicator or molecular sieves)

  • Refrigerator (2-8°C)

Procedure:

  • Preparation: Before opening the main container, prepare all necessary materials. Ensure vials and caps are thoroughly dried in an oven and allowed to cool in a desiccator.

  • Inert Atmosphere: Transfer the main container of methyl 3,3,3-trimethoxypropanoate into a glovebox or glove bag that has been purged with a dry, inert gas (nitrogen or argon).[4] This will prevent exposure to atmospheric moisture.

  • Aliquoting: Carefully open the main container and dispense the desired amounts of the compound into the pre-dried vials. Work efficiently to minimize the time the main container is open.

  • Sealing: Tightly screw the PTFE-lined caps onto the vials.

  • Secondary Seal: For added protection, wrap the cap and neck of each vial with parafilm.

  • Desiccation: Place the sealed and labeled vials into a desiccator containing a suitable desiccant.[6][7]

  • Refrigeration: Store the desiccator in a refrigerator at 2-8°C.

Protocol 2: Handling and Dispensing Methyl 3,3,3-trimethoxypropanoate

This protocol provides a step-by-step guide for safely handling and dispensing the compound to prevent moisture contamination during experimental use.

Visualizing the Handling Protocol

start Prepare for Experiment dry_glassware Oven-dry and Cool All Glassware start->dry_glassware inert_setup Set up Reaction Under Inert Atmosphere (N2/Ar) dry_glassware->inert_setup get_reagent Retrieve Aliquot Vial from Desiccator inert_setup->get_reagent equilibrate Allow Vial to Reach Room Temperature get_reagent->equilibrate dispense Dispense Reagent via Syringe Through a Septum equilibrate->dispense reseal Immediately Reseal Vial and Return to Desiccator dispense->reseal proceed Proceed with Experiment reseal->proceed

Caption: Protocol for handling and dispensing.

Materials:

  • Aliquot vial of methyl 3,3,3-trimethoxypropanoate

  • Dry, inert gas source (nitrogen or argon) with a manifold

  • Oven-dried glassware

  • Dry syringes and needles

  • Rubber septa

Procedure:

  • Prepare Workspace: Ensure your reaction setup is under a positive pressure of a dry, inert gas. All glassware should be oven-dried and cooled under a stream of nitrogen or in a desiccator.

  • Equilibrate to Room Temperature: Remove the required aliquot vial from the desiccator in the refrigerator. Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

  • Dispensing: For liquid reagents, it is best to use a syringe to withdraw the required volume through a rubber septum. This minimizes the introduction of air into the vial.

  • Blanketing: If repeated access to the same vial is necessary within a short period, maintain a positive pressure of inert gas in the vial. This can be achieved by inserting a needle connected to the inert gas manifold into the septum.

  • Resealing and Storage: After dispensing, immediately reseal the vial, wrap with fresh parafilm if necessary, and return it to the desiccator. Return the desiccator to the refrigerator.

By adhering to these guidelines and protocols, you can significantly reduce the risk of unwanted hydrolysis and ensure the quality and reliability of your methyl 3,3,3-trimethoxypropanoate for your research and development activities.

References

Sources

Optimization

Advanced purification methods and vacuum distillation of methyl 3,3,3-trimethoxypropanoate

Welcome to the technical support guide for the advanced purification and vacuum distillation of methyl 3,3,3-trimethoxypropanoate. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the advanced purification and vacuum distillation of methyl 3,3,3-trimethoxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this orthoester. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the purification process, offering explanations for their root causes and providing actionable solutions.

Question 1: My distillation is experiencing violent and uncontrolled boiling (bumping). What is happening and how can I ensure a smooth distillation?

Answer:

Violent bumping is a common and hazardous issue in vacuum distillation caused by the superheating of the liquid, where its temperature rises above its boiling point without forming vapor. The sudden, explosive formation of a large vapor bubble releases this stored energy, which can compromise the integrity of your apparatus.

Causality & Solution:

  • Ineffectiveness of Boiling Chips: Standard boiling chips or stones are designed for atmospheric distillations. They function by releasing trapped air from their porous structure to create nucleation sites for smooth boiling. Under vacuum, this trapped air is rapidly removed, rendering them useless.[1]

  • The Superiority of Magnetic Stirring: The most reliable method to prevent bumping is to use a magnetic stir bar and stir plate.[1][2] Vigorous stirring creates a vortex that continuously disrupts the surface tension and distributes heat evenly, preventing the buildup of superheated regions.

  • Alternative for Viscous Materials: If your crude material is highly viscous, a magnetic stirrer may not be effective. In such cases, an ebulliator or a fine capillary tube can be inserted through a thermometer adapter, extending below the liquid's surface.[2][3] A slow stream of inert gas (like nitrogen) or air introduced through this capillary provides a continuous source of nucleation sites, ensuring smooth boiling.[3]

  • Procedural Best Practices: Always apply vacuum gradually to the system before heating.[1][4] This removes highly volatile impurities (like residual solvents) that could otherwise flash boil upon heating.[5] Heating should also be applied slowly and evenly using a water or oil bath, which provides far superior temperature control compared to a heating mantle.[6]

Question 2: I am unable to achieve or maintain the target vacuum pressure in my distillation setup. What are the likely sources of this problem?

Answer:

Maintaining a stable, deep vacuum is critical for lowering the distillation temperature and preventing thermal degradation.[7][8] An inability to reach the desired pressure almost always points to leaks in the system.

Troubleshooting Steps:

  • Inspect All Glassware: Before assembly, meticulously check every piece of glassware for cracks, stars, or chips, especially around the joint areas.[1][5] These imperfections can easily lead to a catastrophic implosion under vacuum.

  • Ensure Proper Sealing of Joints: Unlike atmospheric distillations where greasing is optional, it is mandatory for all ground-glass joints in a vacuum setup.[1][5] Apply a thin, uniform layer of a suitable vacuum grease to the upper part of the male joint. An adequately greased joint will appear transparent and free of striations.[5]

  • Check Tubing and Connections: Use only thick-walled vacuum tubing, as standard tubing will collapse under reduced pressure.[1] Ensure all connections to the vacuum pump, cold trap, and distillation apparatus are secure and airtight.

  • Verify Cold Trap and Pump Functionality: A properly functioning cold trap, cooled with a dry ice/acetone or liquid nitrogen slurry, is essential to prevent solvent vapors from contaminating and damaging the vacuum pump oil.[2] If the pump oil is cloudy or discolored, it needs to be replaced. Also, confirm the pump itself is capable of reaching the required pressure.

  • Perform a Leak-Up Test: To confirm the integrity of your setup, pull a vacuum on the assembled, empty apparatus and then isolate it from the pump. A well-sealed system should show a very slow rise in pressure.[9] A rapid increase indicates a significant leak that must be located and fixed.

Question 3: My product is darkening or I'm finding a solid residue in the distillation flask, resulting in a low yield. How can I prevent this?

Answer:

Darkening of the product or the formation of a solid/viscous residue is a clear indicator of thermal decomposition or polymerization.[6][10] Orthoesters like methyl 3,3,3-trimethoxypropanoate can be sensitive to heat, especially in the presence of acidic impurities.

Preventative Measures:

  • Optimize Temperature and Pressure: The primary strategy is to distill at the lowest possible temperature.[8] This is achieved by using a high-quality vacuum pump to attain a lower pressure.[7] A deeper vacuum significantly reduces the boiling point of your compound, minimizing the risk of thermal degradation.[11]

  • Ensure Uniform Heating: Avoid "hot spots" which can initiate decomposition.[6] Use a stirred oil or water bath for heating instead of a direct heating mantle. This provides gentle and evenly distributed heat to the distillation flask.[6]

  • Neutralize Acidic Impurities: Residual acidic catalysts from the synthesis can promote decomposition at elevated temperatures. Consider a pre-distillation workup where the crude product is washed with a dilute sodium bicarbonate solution to neutralize any acids, followed by washing with brine and drying over an anhydrous agent like magnesium sulfate.

  • Minimize Heating Duration: Do not heat the material for longer than necessary. Plan your distillation to be as efficient as possible.[6]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader topics related to the properties, handling, and safety of methyl 3,3,3-trimethoxypropanoate.

Question 1: What are the typical impurities found in crude methyl 3,3,3-trimethoxypropanoate after synthesis?

Answer:

The impurity profile depends heavily on the synthetic route. For syntheses involving the addition of methanol to an acrylate precursor, common impurities include:

  • Unreacted Starting Materials: Residual methanol or methyl acrylate.[12]

  • Catalyst Residues: If a basic catalyst like sodium methoxide is used, it must be neutralized (e.g., with sulfuric or phosphoric acid), which can leave salt byproducts.[12][13]

  • Side-Reaction Products: Undesired side-reactants can form, complicating the purification process.[14]

  • Water: Moisture introduced during the neutralization and workup steps.

Fractional vacuum distillation is the most effective method for separating the desired product from these impurities due to differences in their boiling points.[15]

Question 2: What are the critical safety precautions I must follow during vacuum distillation?

Answer:

Vacuum distillation carries unique hazards that demand strict adherence to safety protocols.

  • Implosion Hazard: Always inspect glassware for any defects before use.[5] A small crack can lead to a violent implosion. It is mandatory to use a safety shield or conduct the procedure within the closed sash of a fume hood.[1]

  • Fire Hazard: Methyl 3,3,3-trimethoxypropanoate should be handled as a flammable liquid.[16] Ensure there are no ignition sources nearby.[17] The distillation should always be performed in a well-ventilated fume hood.[18] A dry chemical fire extinguisher should be readily accessible.[17]

  • Proper Shutdown Procedure: This is a critical safety step.

    • Always remove the heat source first and allow the entire apparatus to cool to room temperature.[5]

    • Once cool, slowly vent the system by introducing an inert gas or air. You will hear a hissing sound as the pressure equalizes.[5]

    • Only after the system is at atmospheric pressure should you turn off the vacuum pump.

    • Rationale: Breaking the vacuum while the residue is still hot can cause it to react unexpectedly with oxygen.[5] Furthermore, turning off the pump before venting can cause back-suction, pulling pump oil or aspirator water into your receiving flask.[5]

Question 3: What are the expected boiling point ranges for methyl 3,3,3-trimethoxypropanoate under vacuum?

Answer:

Generally, reducing the pressure from atmospheric (760 mmHg) to the 1-20 mmHg range will substantially lower the boiling point. A pressure-temperature nomograph can be used to estimate the boiling point at a given vacuum if the atmospheric boiling point is known. As a starting point for your distillation, you can refer to the data for similar structures.

Table 1: Boiling Points of Related Propanoates at Reduced Pressure

CompoundBoiling Point (°C)Pressure (mmHg)
Methyl 3,3-dimethoxypropionate7720
Methyl 3-methoxyacrylate~5618

Data sourced from Sigma-Aldrich and a technical guide on BenchChem[6].

Part 4: Visualizations & Protocols

Experimental Workflow Diagram

The following diagram outlines the general workflow for the purification of crude methyl 3,3,3-trimethoxypropanoate.

crude Crude Product (Post-Synthesis) workup Optional Aqueous Workup (e.g., NaHCO3 wash) crude->workup drying Drying (e.g., over MgSO4) workup->drying filtration Filtration drying->filtration distillation Fractional Vacuum Distillation filtration->distillation pure Pure Methyl 3,3,3-trimethoxypropanoate distillation->pure

Caption: General workflow for the purification of crude product.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common distillation problems.

problem Distillation Problem Observed bumping Violent Bumping problem->bumping low_vacuum Low/Unstable Vacuum problem->low_vacuum low_yield Low Yield / Decomposition problem->low_yield sol_bumping Action: - Use vigorous magnetic stirring - Ensure gradual heating - Use capillary for viscous liquids bumping->sol_bumping Cause: Superheating sol_vacuum Action: - Inspect glassware for cracks - Re-grease all joints - Check tubing and pump low_vacuum->sol_vacuum Cause: System Leaks sol_yield Action: - Lower pressure to reduce temp - Use oil bath for even heating - Neutralize acid impurities low_yield->sol_yield Cause: Thermal Sensitivity

Caption: Troubleshooting logic for common distillation issues.

Protocol 2: Vacuum Distillation of Crude Methyl 3,3,3-trimethoxypropanoate

Preparation:

  • Glassware Inspection: Carefully inspect all glassware (distillation flask, Claisen adapter, condenser, receiving flask) for any cracks or defects.[5] Discard any flawed items.

  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in diagrams. A Claisen adapter is recommended to prevent bumped material from contaminating the distillate.[1]

  • Grease Joints: Apply a minimal amount of vacuum grease to all ground-glass joints to ensure an airtight seal.[5]

  • Add Sample and Stir Bar: Place a magnetic stir bar and the crude methyl 3,3,3-trimethoxypropanoate into the distillation flask. The flask should not be more than two-thirds full.

  • System Seal: Securely clamp all components. Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.[1] Ensure the condenser has a proper cooling water supply.

Procedure:

  • Start Stirring: Begin vigorous stirring of the crude material.

  • Apply Vacuum: Turn on the vacuum source and slowly evacuate the system. Monitor the pressure using a manometer. Address any audible hissing sounds, as they indicate leaks.[5]

  • Begin Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a water or oil bath.[6]

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Monitor the temperature at the distillation head. When the temperature stabilizes, it indicates that a pure fraction is distilling. Collect this main fraction in a clean receiving flask.

    • Using a "cow" or "pig" type adapter for the receiving flasks allows for the collection of different fractions without needing to break the vacuum.[2]

  • Shutdown:

    • Once the main fraction is collected or the distillation rate drops significantly, remove the heat source.[6]

    • Allow the entire apparatus to cool to ambient temperature while still under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure.[5]

    • Turn off the vacuum pump and the condenser cooling water. Disassemble the apparatus.

References

  • ECHEMI. (n.d.). boiling chips in vacuum distillation.
  • Safrole. (n.d.). Vacuum distillation.
  • Sciencemadness.org. (2007, January 2). Reducing bumping in vacuum distillation.
  • Industrial Safety Tips. (2025, June 11). Safety Precautions For Distillation.
  • Rubin, Y. Research Group. (n.d.). Vacuum Distillation.
  • ChemicalBook. (n.d.). Methyl 3-methoxypropionate.
  • Environmental Health & Safety. (n.d.). Distillations.
  • UD Technologies. (2025, July 12). Bumping in Rotary Evaporator During Vacuum Evaporation.
  • Busch Global. (n.d.). Vacuum Distillation.
  • Arometrix. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-methoxypropionate. PubChem Compound Database.
  • Kansas State University. (2025, November 6). Distillation Apparatus.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
  • Sigma-Aldrich. (n.d.). Methyl 3,3-dimethoxypropionate.
  • VACUUBRAND. (n.d.). Fractional Distillation.
  • National Center for Biotechnology Information. (n.d.). Methyl 3,3-dimethoxypropionate. PubChem Compound Database.
  • LAND GROUP. (2025, April 3). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery.
  • Mol-Instincts. (2025, May 20). methyl 3,3-dimethoxy-2-methylpropanoate.
  • ResearchGate. (n.d.). Optimising of vacuum distillation units using surrogate models.
  • Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.
  • GROSSMANN RESEARCH GROUP. (n.d.). Optimization of Distillation Processes.
  • Google Patents. (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te.
  • Grokipedia. (n.d.). Ortho ester.
  • ResearchGate. (2025, August 6). Optimum Vacuum Distillation Pressure.
  • Patsnap. (2020, April 17). Preparation method of methyl 3-methoxypropionate.
  • Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide.
  • MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
  • Wiley Online Library. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • KLM Technology Group. (n.d.). “Resolving Process Distillation Equipment Problems”.
  • Google Patents. (n.d.). CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl 3-methoxyacrylate.
  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • PMC. (2024, November 30). Innovative vacuum distillation technology for preparing refined Al from Al–Mg alloy.
  • PMC. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
  • ResearchGate. (2014, November 23). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives.
  • University of Vienna. (n.d.). Characterization of degradation products of poly[(3,3,3-trifluoropropyl)methylsiloxane] by nuclear magnetic resonance spectroscopy, mass spectrometry and gas chromatography.
  • ResearchGate. (2021, August 12). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6.
  • 3M. (n.d.). THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE.

Sources

Troubleshooting

Minimizing side reactions and byproducts when using methyl 3,3,3-trimethoxypropanoate

Welcome to the Advanced Technical Support Center for Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0) . This highly reactive orthoester is a critical C3 building block used in the synthesis of pyrimidines, pyrazoles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0) . This highly reactive orthoester is a critical C3 building block used in the synthesis of pyrimidines, pyrazoles, and complex heterocycles. However, the dense electron-donating nature of its trimethoxy group makes it exceptionally prone to parasitic side reactions.

This guide provides diagnostic frameworks, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Diagnostic Matrix

Understanding the causality behind byproduct formation is the first step in troubleshooting. The central carbon of methyl 3,3,3-trimethoxypropanoate is hyper-electrophilic under acidic conditions. The three alkoxy substituents facilitate rapid protonation and the departure of a methanol leaving group, forming a highly reactive oxocarbenium intermediate[1].

MechanisticPathways SM Methyl 3,3,3-trimethoxypropanoate (Reactive Orthoester) Hydrolysis Hydrolysis Byproduct Dimethyl Malonate SM->Hydrolysis Trace H2O / H+ Elimination Elimination Byproduct Methyl 3,3-dimethoxyacrylate SM->Elimination Heat / Lewis Acid Transester Transesterification Mixed Orthoester SM->Transester R-OH Solvent Desired Amine Condensation Target Heterocycle SM->Desired Anhydrous Amine

Reaction pathways of methyl 3,3,3-trimethoxypropanoate showing desired vs. side reactions.

Quantitative Byproduct Distribution Profile

The table below summarizes how specific deviations in reaction conditions quantitatively shift the product distribution away from the target heterocycle.

Reaction Condition DeviationPrimary ProductMajor ByproductCausality / Mechanism
Ambient moisture (Trace H₂O) Hydrolyzed ester (<10% target)Dimethyl malonate (>80%)Acid-catalyzed addition of H₂O; consumes only 1 eq. of water to irreversibly cleave the orthoester[1].
Strong Lewis Acid / >80°C Ketene acetalMethyl 3,3-dimethoxyacrylateUncontrolled monomer activation leading to acid-catalyzed β-elimination of methanol[1][2].
Alcoholic solvent (e.g., EtOH) Mixed orthoesterEthyl/Methyl orthoester mixReversible transorthoesterification driven by solvent mass action[3].
Anhydrous, weak acid cat. Target heterocycle (>85%)Acyclic amide intermediateReaction stalls due to poor leaving group dynamics if byproduct methanol is not actively removed[4][5].

Troubleshooting Guides & FAQs

Q1: My starting material is rapidly degrading into dimethyl malonate before the condensation reaction even begins. How do I stop this? A1: You are observing premature hydrolysis. Orthoester hydrolysis is notably faster than standard acetal hydrolysis. The enhanced electrophilicity of the central carbon atom facilitates rapid protonation and departure of the alcohol leaving group[1]. Unlike ester hydrolysis, orthoester hydrolysis effectively consumes only one equivalent of water to irreversibly produce the ester directly[1]. Corrective Action: You must enforce strictly anhydrous conditions. Flame-dry all glassware, use anhydrous non-nucleophilic solvents (e.g., toluene, dichloromethane), and handle the reagent under an inert argon atmosphere.

Q2: My NMR shows a new vinylic proton peak and a 6H singlet instead of my desired cyclized product. What happened? A2: Your orthoester has undergone an elimination reaction to form a ketene acetal (methyl 3,3-dimethoxyacrylate). This occurs via the initial formation of a mixed orthoester or direct protonation, followed by the acid-catalyzed elimination of methanol[1]. This side reaction is highly sensitive to strong Lewis acids, which cause uncontrolled ionization of the highly coordinating orthoester[2]. Corrective Action: Lower the reaction temperature during the initial reagent addition (to 0 °C) and switch to a milder acid catalyst (e.g., catalytic p-TsOH or a highly selective, weak Lewis acid) to prevent premature monomer activation[2].

Q3: When reacting methyl 3,3,3-trimethoxypropanoate with a primary amine, the reaction stalls, yielding an uncyclized acyclic amide. Why? A3: Incomplete condensation is a common bottleneck. The reaction of an orthoester with an amine proceeds through an acyclic intermediate. If the nucleophilicity of the amine is hindered (e.g., by electron-withdrawing groups) or if the displaced methanol is left in the reaction mixture, the equilibrium prevents complete cyclization[4][5]. Corrective Action: Drive the equilibrium forward by actively removing the methanol byproduct. Utilize a Dean-Stark apparatus or introduce activated 4Å molecular sieves into the reaction vessel[5].

Self-Validating Experimental Protocol

To guarantee the successful condensation of methyl 3,3,3-trimethoxypropanoate with primary amines (e.g., for pyrimidinone synthesis), follow this self-validating workflow. Every step includes a mechanistic rationale and a validation checkpoint to prevent the propagation of errors.

ProtocolWorkflow Step1 1. Rigorous Drying Glassware & Solvents Step2 2. Inert Atmosphere Ar/N2 Purge Step1->Step2 Step3 3. Reagent Addition SM + Amine at 0°C Step2->Step3 Step4 4. Controlled Heating Gradual to 80°C Step3->Step4 Step5 5. Self-Validation NMR/TLC Aliquot Check Step4->Step5 Step6 6. Quench & Isolate Anhydrous Workup Step5->Step6

Self-validating experimental workflow for anhydrous orthoester condensation.

Step-by-Step Methodology

Step 1: System Preparation & Moisture Elimination

  • Action: Flame-dry a Schlenk flask under high vacuum for 10 minutes. Backfill with ultra-high purity Argon (repeat 3x).

  • Causality: Trace moisture will trigger rapid hydrolysis of the orthoester into dimethyl malonate[1][3].

Step 2: Reagent Assembly

  • Action: Dissolve the primary amine (1.0 eq) in anhydrous toluene (0.2 M). Add activated 4Å molecular sieves to the flask. Cool the system to 0 °C using an ice bath.

  • Causality: Toluene is chosen over alcoholic solvents to completely eliminate the risk of transorthoesterification[3]. The molecular sieves will act as a thermodynamic sink for the methanol byproduct later in the reaction.

Step 3: Orthoester Addition

  • Action: Dropwise add methyl 3,3,3-trimethoxypropanoate (1.1 eq) over 5 minutes.

  • Causality: Maintaining 0 °C during addition suppresses the thermal elimination pathway that leads to ketene acetal formation[1].

Step 4: Catalysis and Thermodynamic Driving

  • Action: Add a catalytic amount of anhydrous p-TsOH (0.05 eq). Gradually heat the reaction mixture to 80 °C.

  • Causality: A weak acid catalyst promotes the desired nucleophilic attack without causing the uncontrolled ionization seen with strong Lewis acids[2]. Heating to 80 °C, combined with the molecular sieves, drives the removal of methanol, forcing the acyclic intermediate to fully cyclize[4][5].

Step 5: In-Process Self-Validation (Crucial Checkpoint)

  • Action: After 2 hours, withdraw a 50 µL aliquot under Argon. Quench immediately in anhydrous C6​D6​ and run a rapid ¹H NMR.

  • Validation Logic:

    • Success: Look for the complete disappearance of the sharp 9H singlet (~3.2 ppm) belonging to the −C(OCH3​)3​ group.

    • Failure (Hydrolysis): If a new singlet appears corresponding to dimethyl malonate, your system is wet. Halt and restart.

    • Failure (Elimination): If a 6H singlet and a vinylic proton appear, the acid catalyst is too strong or the heating was too rapid.

Step 6: Isolation and Purification

  • Action: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate under reduced pressure. Purify via flash chromatography using silica gel that has been pre-treated with 1% triethylamine.

  • Causality: Pre-treating the silica with triethylamine neutralizes the slightly acidic nature of standard silica gel, preventing the hydrolysis of any sensitive intermediates or products during column chromatography.

References

  • Grokipedia - Ortho ester. Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at:[Link]

  • ChemRxiv - Chemically Circular Poly(orthoester) Elastomers via Immortal Cationic Ring-Opening Polymerization. Available at:[Link]

  • Comptes Rendus Chimie (Academie-sciences) - Deep eutectic solvent promoted highly efficient synthesis of N, N'-diarylamidines and formamides. Available at:[Link]

Sources

Optimization

Identifying the best solvents for methyl 3,3,3-trimethoxypropanoate orthoester reactions

Technical Support Center: Solvent Selection & Troubleshooting for Methyl 3,3,3-Trimethoxypropanoate Reactions Overview Welcome to the Technical Support Center for handling methyl 3,3,3-trimethoxypropanoate (CAS: 133871-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Selection & Troubleshooting for Methyl 3,3,3-Trimethoxypropanoate Reactions

Overview

Welcome to the Technical Support Center for handling methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0). As a specialized orthoester, this reagent is highly valuable for protecting carboxylic acids, forming ketals, and acting as a dynamic covalent bridgehead. However, its tripodal methoxy structure makes the central carbon highly electrophilic upon protonation, leading to extreme sensitivity to moisture and solvent conditions.

This guide provides field-proven insights, mechanistic causality, and validated protocols to ensure your orthoester reactions succeed without falling victim to unwanted degradation.

Part 1: The Mechanistic Causality of Solvent Selection

Orthoesters like methyl 3,3,3-trimethoxypropanoate do not react directly with nucleophiles; they require acid catalysis to form a highly reactive oxonium intermediate. The choice of solvent dictates the ultimate fate of this intermediate.

In polar aprotic solvents (e.g., DMSO, Acetonitrile), the reaction rate increases linearly with solvent polarity because the transition state of the oxonium ion is stabilized [1]. However, if even trace moisture is present, the solvent will facilitate irreversible hydrolysis. Because methyl 3,3,3-trimethoxypropanoate is essentially a mono-orthoester of dimethyl malonate, hydrolysis will irreversibly degrade your starting material into dimethyl malonate and methanol.

G Orthoester Methyl 3,3,3-trimethoxypropanoate (Orthoester) Oxonium Oxonium Intermediate Orthoester->Oxonium + H+ Acid Acid Catalyst (H+) Acid->Oxonium Exchange Orthoester Exchange (Desired Product) Oxonium->Exchange + ROH (Aprotic Solvent) Hydrolysis Dimethyl Malonate (Degradation Product) Oxonium->Hydrolysis + H2O (Wet Solvent) Alcohol Anhydrous Alcohol (Target Nucleophile) Alcohol->Exchange Water Trace Moisture (H2O) Water->Hydrolysis

Mechanistic pathway of orthoester exchange versus moisture-induced hydrolysis.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is low, and NMR shows a massive peak for dimethyl malonate. What happened? A1: You are observing irreversible hydrolysis. Orthoesters hydrolyze rapidly in the presence of trace water and an acid catalyst. The tripodal oxygen atoms stabilize the intermediate oxonium ion, making it a prime target for nucleophilic attack by water. Resolution: Your solvent must be strictly anhydrous (<50 ppm water). Switch to extra-dry solvents stored over 3Å molecular sieves. Do not use 4Å sieves, as they can absorb the methanol byproduct and shift unintended equilibria.

Q2: Should I use a polar or non-polar solvent for an acid-catalyzed orthoester exchange? A2: It depends on your kinetic versus thermodynamic goals. Fundamental studies on [2] demonstrate that polar solvents like DMSO reach equilibrium in minutes, whereas non-polar solvents like benzene or toluene take significantly longer. However, toluene allows you to heat the reaction and azeotropically distill off the methanol byproduct, driving the equilibrium forward according to Le Chatelier's principle.

Q3: I am using dichloromethane (DCM), but the reaction stalls at 50% conversion. How do I fix this? A3: DCM is an excellent, mildly polar solvent that dissolves most organic substrates without overly accelerating hydrolysis. However, because orthoester exchange is an equilibrium process, stalling means you have reached the thermodynamic equilibrium. Resolution: You must remove the methanol byproduct. Since DCM boils at 39.6 °C, you cannot easily distill off methanol (bp 64.7 °C). You must either switch to a higher-boiling solvent like toluene or apply a mild vacuum to continuously pull off the volatile methanol.

Workflow Start Reaction Yield is Low CheckWater Check Solvent Moisture (Karl Fischer) Start->CheckWater Wet >50 ppm H2O CheckWater->Wet Dry <50 ppm H2O CheckWater->Dry ActionWet Switch to Extra Dry Solvents Dry over 3Å Sieves Wet->ActionWet CheckPol Evaluate Solvent Polarity Dry->CheckPol NonPolar Non-Polar (Toluene) Reaction too slow? CheckPol->NonPolar Polar Polar Aprotic (MeCN/DMSO) Side reactions? CheckPol->Polar ActionNonPolar Increase Temp or Switch to DCM/CHCl3 NonPolar->ActionNonPolar ActionPolar Lower Temp or Dilute Concentration Polar->ActionPolar

Troubleshooting workflow for optimizing solvent conditions in orthoester reactions.

Part 3: Quantitative Data on Solvent Performance

To aid in your experimental design, the following table summarizes the causal relationship between solvent properties and orthoester reaction dynamics, synthesized from comprehensive [3].

SolventDielectric Constant (ε)Relative Reaction RateMoisture Sensitivity RiskBest Application / Use Case
DMSO 46.8Very Fast (<10 mins)ExtremeRapid equilibrium studies; requires strict anhydrous conditions.
Acetonitrile 37.5FastHighGeneral dynamic covalent chemistry and room-temperature exchange.
Dichloromethane 8.9ModerateModerateTemperature-sensitive substrates; good balance of solubility and stability.
Toluene 2.4Slow (>2 hours)LowDriving reactions to completion via azeotropic distillation of methanol.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your methodology, use this self-validating protocol for the transorthoesterification of methyl 3,3,3-trimethoxypropanoate. This system incorporates an in-process control (IPC) step to verify solvent integrity before committing your valuable substrates.

Step-by-Step Methodology: Anhydrous Orthoester Exchange

  • Solvent Preparation & Validation:

    • Dry toluene over activated 3Å molecular sieves for 48 hours.

    • Self-Validation: Perform a Karl Fischer titration. Proceed only if the water content is strictly <50 ppm.

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an argon atmosphere, add methyl 3,3,3-trimethoxypropanoate (1.0 equiv) and your target anhydrous alcohol (3.0 equiv).

    • Add the validated dry toluene to achieve a 0.5 M concentration.

  • Catalyst Addition:

    • Add a catalytic amount of a dry Brønsted acid (e.g., 1 mol% of anhydrous p-Toluenesulfonic acid).

    • Mechanistic Note: The acid protonates the methoxy group, initiating the oxonium formation.

  • In-Process Control (IPC) via NMR:

    • After 30 minutes, pull a 0.1 mL aliquot, quench with a drop of triethylamine (to neutralize the acid and freeze the equilibrium), and analyze via 1H NMR.

    • Validation Check: Look for the disappearance of the sharp methoxy singlet (~3.2 ppm) of the starting material. If the methylene protons shift significantly and a new ester carbonyl peak emerges, your solvent was wet and hydrolysis has occurred.

  • Equilibrium Driving:

    • Equip the flask with a short-path distillation head. Heat the reaction to 85 °C to slowly distill off the toluene/methanol azeotrope, forcing the reaction to completion.

  • Quenching and Isolation:

    • Cool to room temperature, quench with basic alumina or triethylamine, filter, and concentrate under reduced pressure.

References

  • Title: The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media Source: RSC Advances (RSC Publishing) URL: [Link]

Troubleshooting

Scaling up methyl 3,3,3-trimethoxypropanoate reactions from bench to pilot scale

Welcome to the ChemScale Support Center. Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0) is a highly versatile orthoester building block[1]. It is primarily utilized in the construction of complex heterocycles, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ChemScale Support Center. Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0) is a highly versatile orthoester building block[1]. It is primarily utilized in the construction of complex heterocycles, such as pyrazoles and pyrimidines, which are critical intermediates for pharmaceutical APIs and advanced agrochemicals like the insecticidal candidate Tyclopyrazoflor[2][3].

While orthoester condensations are robust at the bench scale, transitioning to pilot-scale reactors introduces severe thermodynamic and kinetic bottlenecks. This guide is designed for process chemists and engineers, focusing on the mechanistic causality behind scale-up failures and providing self-validating protocols to ensure right-first-time execution.

Part 1: Process Chemistry & Mechanistic Causality

To successfully scale this chemistry, you must understand the reactive intermediate. The reaction does not proceed directly; it requires an acid catalyst to protonate a methoxy group, driving the expulsion of methanol to form a highly electrophilic oxocarbenium ion .

This intermediate is the critical junction of the reaction. It will react with your intended nucleophile (e.g., a hydrazine or amine) to form the target product, but it will react faster with trace water to irreversibly form a malonate half-ester degradation product.

Mechanism SM Methyl 3,3,3-trimethoxypropanoate (CAS: 133871-52-0) Oxo Oxocarbenium Intermediate (Highly Reactive) SM->Oxo Acid Catalyst (H+) - MeOH Product Target Condensation Product (e.g., Pyrazole derivative) Oxo->Product + Nucleophile (e.g., Hydrazine) - 2 MeOH Degradation Hydrolysis Byproduct (Malonate Half-Ester) Oxo->Degradation + H2O (Moisture) - 2 MeOH

Reaction mechanism of methyl 3,3,3-trimethoxypropanoate showing the competing hydrolysis risk.

Part 2: Troubleshooting & FAQs

Q: Why does my condensation reaction stall at 60% conversion in the 100 L reactor, despite reaching >99% on the bench? A: This is a thermodynamic limitation governed by Le Chatelier's principle. The complete condensation of methyl 3,3,3-trimethoxypropanoate generates three equivalents of methanol. At the bench scale, a high surface-area-to-volume ratio and a simple nitrogen sweep easily vaporize this methanol, driving the equilibrium forward. In a pilot reactor, increased hydrostatic pressure and a poor surface-to-volume ratio trap methanol in solution. Actionable Fix: Implement continuous vacuum distillation or a subsurface nitrogen sparge. Validate the reaction progress not just by HPLC, but by measuring the volume of methanol in the distillate receiver.

Q: In-Process Control (IPC) shows a massive spike in a new impurity. Mass spec indicates a loss of mass corresponding to the orthoester converting to an ester. What happened? A: You are observing the hydrolysis of the orthoester into the corresponding malonate derivative. Orthoesters are acutely sensitive to moisture, particularly in the presence of the acid catalyst required to initiate the reaction[1]. Actionable Fix: The protocol must be self-validating. Never charge the acid catalyst until a Karl Fischer (KF) titration of the bulk reaction mixture confirms moisture levels are strictly below 200 ppm.

Q: We observed a dangerous thermal spike when adding the Lewis acid catalyst at scale. How do we mitigate this? A: The generation of the oxocarbenium intermediate is highly exothermic. At bench scale, rapid heat dissipation through the glass flask masks this enthalpy change. At pilot scale, "dumping" the catalyst leads to a runaway accumulation of the reactive intermediate before the nucleophile can consume it. Actionable Fix: Transition to a controlled, continuous dosing strategy for the catalyst. Interlock the dosing pump to the reactor's internal temperature probe ( Tint​ ) to ensure the addition pauses automatically if the cooling jacket's heat removal capacity is exceeded.

Part 3: Quantitative Scale-Up Parameters

Summarizing the shift in physical and chemical parameters is critical for a safe technology transfer.

ParameterBench Scale (100 mL)Pilot Scale (100 L)Causality & Process Impact
Moisture Tolerance < 1000 ppm< 200 ppmExtended reaction times at scale increase the exposure window to irreversible hydrolysis pathways.
Methanol Removal N2 Sweep (Rapid)Vacuum DistillationHydrostatic pressure at scale traps MeOH, stalling the equilibrium. Active removal is mandatory.
Catalyst Dosing Time 1 minute (Batch)45-60 minutes (Dosed)Exothermic oxocarbenium formation requires controlled dosing to match the reactor's heat transfer area.
IPC Validation End of reactionEvery 2 hoursContinuous monitoring of MeOH distillate volume physically validates the chemical trajectory.

Part 4: Self-Validating Pilot Protocol (SOP)

Workflow: Pilot-Scale Condensation of Methyl 3,3,3-trimethoxypropanoate

  • Reactor Dehydration & Verification:

    • Action: Boil out the 100 L reactor with anhydrous toluene. Cool to 20°C under a positive pressure of dry N2​ .

    • Validation: Pull a solvent sample. KF titration must read 50 ppm H2​O before proceeding.

  • Reagent Charging & Inerting:

    • Action: Charge the nucleophile (e.g., substituted hydrazine) and anhydrous solvent. Charge methyl 3,3,3-trimethoxypropanoate (1.05 eq).

    • Validation: Pull a baseline HPLC sample. Run a secondary KF titration of the bulk mixture ( 200 ppm limit).

  • Catalyst Dosing & Oxocarbenium Generation:

    • Action: Set reactor jacket to 10°C. Begin dosing the acid catalyst (e.g., p -TsOH or BF3​⋅OEt2​ ) via a metering pump over 60 minutes.

    • Validation: Monitor Tint​ . The dosing pump must be interlocked to pause if Tint​ exceeds 25°C to prevent thermal runaway.

  • Distillative Shift of Equilibrium:

    • Action: Once dosing is complete, heat the reactor to 70°C. Apply a controlled vacuum (e.g., 200-300 mbar) to begin distilling the solvent/methanol azeotrope.

    • Validation: The reaction is only considered mechanically complete when the distillate receiver collects 95% of the theoretical methanol volume. Confirm with HPLC IPC.

  • Quench & Isolation:

    • Action: Cool to 10°C. Quench the acid catalyst with a mild aqueous base (e.g., 5% NaHCO3​ ) to halt any reverse reactions or late-stage hydrolysis. Proceed to standard phase separation and crystallization.

References[2] "Buy Methyl 3,3,3-trimethoxypropanoate (EVT-452062) | 133871-52-0", EvitaChem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMG7mR5hCCRiRphsSwrcJ-0FTQAzZhMRHGXXHEe6qmbnSRPKRyjd-0XXpkBnOLP81mp5h35PILeL_Fifd-Actje855j4DeLpiZH4n3X5bkuXA1EiNZWStV1c4VvyBEI5Rnb4Wah1qs[1] "133871-52-0 | Methyl 3,3,3-trimethoxypropanoate", Ambeed,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUiVCM9jCXCJF1JY2gSLDaa9G8Gzc7rM-z03npazUJXxzrgtXLKrp5B2WH8Kue4NstvsivA6cY2PWhADOzdnfgNSUnBTDkYy_NrXKH8sceBrMp04Z9z6j7ReafDxvy4ciAgH5Ir7Hh[3] "Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Evaluation of [3 + 2] Cyclization Strategies to 3-(3-Chloro-1H-pyrazol-1-yl)pyridine", ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUi9tPTFmSjFMQsxfJxAalM6h2c4vNfGkbiI_prhr9j-_KyR5icH8aWRlt17ICUyysceM_eMumvljphKZ6KJyrWxgy7kvXQtH6D3VWG4M9XPA2J7cGIAQtMKjlL0lDhakazo2Tzx9qHa8l-qQ=

Sources

Reference Data & Comparative Studies

Validation

Methyl 3,3,3-trimethoxypropanoate vs trimethyl orthoacetate in organic synthesis

Title: Methyl 3,3,3-Trimethoxypropanoate vs. Trimethyl Orthoacetate in Organic Synthesis: A Comparative Guide to C2 and C3 Building Blocks Executive Summary & Strategic Overview In the strategic design of synthetic route...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Methyl 3,3,3-Trimethoxypropanoate vs. Trimethyl Orthoacetate in Organic Synthesis: A Comparative Guide to C2 and C3 Building Blocks

Executive Summary & Strategic Overview In the strategic design of synthetic routes, the selection of orthoester building blocks dictates the efficiency of homologation and annulation events. Trimethyl orthoacetate (TMOA) has long been the workhorse C2 synthon, celebrated for its role in the 1 [1] and the robust protection of diols. Conversely, the emergence of Methyl 3,3,3-trimethoxypropanoate (MTMP) provides a highly specialized C3 bifunctional alternative. Acting as a masked malonate equivalent, MTMP enables divergent heterocycle synthesis and complex homologations that are inaccessible with simple C2 orthoesters.

This guide objectively compares the mechanistic causality, reactivity profiles, and experimental handling of TMOA and MTMP, providing self-validating protocols for researchers and drug development professionals.

Structural Causality and Reactivity Profiles

Trimethyl Orthoacetate (TMOA): The C2 Acetate Synthon TMOA (CH₃C(OCH₃)₃) is an electron-rich orthoester highly susceptible to acid-catalyzed nucleophilic attack. Its primary utility lies in generating ketene acetals. When reacted with an allylic alcohol in the presence of a catalytic weak acid (e.g., propionic acid), TMOA undergoes transesterification. The subsequent elimination of methanol forms a highly reactive ketene acetal intermediate, which serves as the thermodynamic driving force for the[3,3]-sigmatropic rearrangement, yielding a γ,δ-unsaturated methyl ester. The causality here is strictly dependent on Le Chatelier's principle: continuous removal of methanol forces the equilibrium toward the transient ketene acetal, ensuring high conversion rates [4].

Methyl 3,3,3-Trimethoxypropanoate (MTMP): The C3 Malonate Synthon MTMP ((CH₃O)₃C-CH₂-COOCH₃) is a 2 [3] possessing two distinct electrophilic centers: an orthoester at C3 and a methyl ester at C1. The orthoester carbon is significantly more electrophilic toward nitrogen nucleophiles (such as amines or amidines) under mild conditions. This allows for regioselective monoreaction: the orthoester is first converted into an imidate or enamine intermediate while the C1 ester remains intact. Upon the addition of a base, the adjacent ester engages in an intramolecular cyclization. This programmed reactivity makes MTMP an ideal linchpin for synthesizing functionalized pyrimidines and pyrazoles without the need for aggressive activating agents.

Comparative Performance Data

To facilitate reagent selection, the physicochemical properties and synthetic utilities of TMOA and MTMP are summarized below.

Property / FeatureTrimethyl Orthoacetate (TMOA)Methyl 3,3,3-Trimethoxypropanoate (MTMP)
CAS Number 1445-45-0133871-52-0
Molecular Formula C₅H₁₂O₃C₇H₁₄O₅
Molecular Weight 120.15 g/mol 178.18 g/mol
Boiling Point 107–109 °C (760 mmHg)77 °C (20 mmHg)
Carbon Synthon C2 (Acetate equivalent)C3 (Malonate equivalent)
Primary Applications 3 [4], N-acetylation, Diol protectionHeterocycle annulation, Malonate homologation
Structural Role Monofunctional electrophileBifunctional electrophile

Visualizing the Synthetic Workflows

G A Allylic Alcohol + TMOA B Mixed Orthoester Intermediate A->B Acid Cat. Heat C Ketene Acetal (-MeOH) B->C Distillation D [3,3]-Sigmatropic Rearrangement C->D Spontaneous E γ,δ-Unsaturated Methyl Ester D->E Rearrangement

Figure 1: Mechanistic pathway of the Johnson-Claisen rearrangement utilizing Trimethyl orthoacetate.

Reactivity Root Orthoester Building Blocks TMOA Trimethyl Orthoacetate (C2) Root->TMOA MTMP Methyl 3,3,3-trimethoxypropanoate (C3) Root->MTMP T1 Johnson-Claisen Rearrangements TMOA->T1 T2 N-Acetylation of Amines TMOA->T2 M1 Malonate Equivalent Transfers MTMP->M1 M2 Bifunctional Heterocycle Synthesis MTMP->M2

Figure 2: Divergent synthetic applications of TMOA versus MTMP in organic workflows.

Self-Validating Experimental Protocols

Protocol 1: The Johnson-Claisen Rearrangement utilizing TMOA Objective: Conversion of an allylic alcohol to a γ,δ-unsaturated methyl ester.

Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a short-path distillation apparatus, add the allylic alcohol (1.0 equiv) and 4[2] (7.0–10.0 equiv). The excess TMOA acts as both the reactant and the solvent.

  • Catalysis: Add propionic acid (0.05 equiv) as a weak acid catalyst.

  • Thermal Activation: Heat the reaction mixture to 140 °C.

  • Equilibrium Shift (Causality): As the reaction proceeds, methanol is generated as a byproduct of the transesterification. Continuously distill off the methanol (bp 65 °C). The removal of methanol is the critical causal step that forces the formation of the ketene acetal, which spontaneously undergoes the [3,3]-rearrangement.

  • Workup: Once TLC indicates complete consumption of the allylic alcohol, cool the mixture to room temperature. Remove the excess TMOA in vacuo and purify the residue via silica gel flash chromatography.

  • Self-Validation: The protocol is self-validating through the physical collection of methanol in the receiving flask, which correlates with reaction progress. Spectroscopically, the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1740 cm⁻¹) in the IR spectrum confirm the successful rearrangement.

Protocol 2: Regioselective Heterocycle Synthesis utilizing MTMP Objective: Synthesis of a functionalized pyrimidone via condensation with an amidine.

Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.0 equiv) in anhydrous methanol (0.5 M).

  • Neutralization: Add sodium methoxide (NaOMe, 2.0 equiv) to liberate the free amidine base. Stir for 15 minutes at room temperature.

  • Electrophilic Addition: Dropwise add2 [3] (1.1 equiv).

  • Cyclization (Causality): Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. The amidine nitrogen first attacks the highly electrophilic C3 orthoester of MTMP, eliminating methanol to form an imidate. The basic conditions then facilitate the deprotonation and subsequent intramolecular attack of the second nitrogen onto the C1 methyl ester, closing the pyrimidone ring.

  • Workup: Cool the reaction to 0 °C. The pyrimidone product typically exhibits lower solubility in cold methanol than the starting materials.

  • Self-Validation: The reaction serves as a self-validating system through precipitation. The formation of a dense white or off-white precipitate upon cooling directly indicates successful annulation. Filtration and subsequent ¹H-NMR analysis (noting the disappearance of the methoxy singlets from the MTMP precursor) confirm the structural integrity of the heterocycle.

References

  • Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery Source: ACS Publications (Journal of Chemical Education) URL:[Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Optimizing and Validating HPLC Methods for Methyl 3,3,3-Trimethoxypropanoate Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Method Comparison, Degradation Causality, and ICH Q2(R2) Validation Introduction: The Analytical Vuln...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Method Comparison, Degradation Causality, and ICH Q2(R2) Validation

Introduction: The Analytical Vulnerability of Orthoesters

Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0) is a highly versatile orthoester building block utilized in pharmaceutical synthesis, dynamic covalent chemistry, and advanced materials design. However, determining its chemical purity presents a classic analytical paradox: the very conditions standardly used to analyze pharmaceutical intermediates often destroy this specific molecule.

As an orthoester, methyl 3,3,3-trimethoxypropanoate is fundamentally incompatible with aqueous acidic conditions[1]. When subjected to conventional High-Performance Liquid Chromatography (HPLC) methods, the analyte undergoes rapid on-column degradation, leading to false purity reporting and failed batch releases. This guide objectively compares standard and pH-modified HPLC methods and provides a self-validating, ICH Q2(R2)-compliant framework[2] for accurate purity determination.

Mechanistic Causality: Why Standard Methods Fail

To design a robust analytical method, we must first understand the causality of the analyte's failure under standard conditions.

In conventional reverse-phase HPLC (RP-HPLC), mobile phases are typically modified with 0.1% Trifluoroacetic acid (TFA) or formic acid (pH ~2.0–3.0) to suppress silanol ionization and improve peak shape. However, orthoesters exhibit extreme pH-dependent hydrolysis[3]. In the presence of Brønsted acids and water, the methoxy oxygen of methyl 3,3,3-trimethoxypropanoate is protonated. This triggers the expulsion of methanol to form a highly reactive oxocarbenium intermediate, which is rapidly attacked by water.

The ultimate degradation product is dimethyl malonate and methanol. If unbuffered water is used (which naturally drops to pH ~5.5 due to dissolved CO2​ ), degradation still occurs slowly inside the autosampler over a 24-hour sequence.

degradation A Methyl 3,3,3-trimethoxypropanoate (Intact Orthoester) B Protonation (H+ from Mobile Phase) A->B pH < 6.0 C Oxocarbenium Ion Intermediate B->C - CH3OH D Dimethyl Malonate + Methanol (Degradants) C->D + H2O, - H+

Acid-catalyzed hydrolysis pathway of methyl 3,3,3-trimethoxypropanoate.

Comparative Method Analysis: Selecting the Optimal System

To establish a self-validating and trustworthy system, we evaluated three distinct chromatographic approaches. The objective was to maximize theoretical plates ( N ) and peak symmetry while completely suppressing on-column and autosampler degradation.

Method A: Standard Acidic RP-HPLC (The "Baseline Failure")
  • Conditions: C18 Column, Mobile Phase A: 0.1% TFA in Water (pH ~2.0), Mobile Phase B: Acetonitrile.

  • Causality of Result: The low pH catalyzes immediate hydrolysis. The chromatogram exhibits a massive fronting peak (dimethyl malonate) and near-zero recovery of the intact orthoester.

Method B: Neutral/Alkaline RP-HPLC (The "Optimal Choice")
  • Conditions: Base-stable Hybrid C18 Column, Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0), Mobile Phase B: Acetonitrile.

  • Causality of Result: The alkaline pH completely halts oxocarbenium ion formation[1]. The orthoester remains entirely intact, partitioning cleanly into the stationary phase to yield a sharp, symmetrical peak.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Conditions: Diol Column, Mobile Phase A: 10 mM Ammonium Acetate in Water, Mobile Phase B: Acetonitrile (Isocratic 5:95 A:B).

  • Causality of Result: While the low water content prevents hydrolysis, the molecule lacks sufficient polar functional groups for strong HILIC retention, resulting in elution near the void volume.

Quantitative Performance Comparison
ParameterMethod A (0.1% TFA RP-HPLC)Method B (pH 8.0 RP-HPLC)Method C (HILIC)
Analyte Recovery (%) < 5.0% (Severe Degradation)99.8% 98.5%
Primary Degradant Dimethyl Malonate (Major)None DetectedNone Detected
Tailing Factor ( Tf​ ) N/A (Split Peak)1.05 1.45
Theoretical Plates ( N ) < 1,000> 18,000 ~ 4,500
Retention Factor ( k ) 0.54.2 0.8
System Suitability FAIL PASS SUB-OPTIMAL

Step-by-Step ICH Q2(R2) Validation Protocol

Having selected the pH 8.0 RP-HPLC method, it must be rigorously validated to ensure it is fit for its intended purpose, adhering to the updated ICH Q2(R2) guidelines adopted by global regulatory bodies including the EMA[2],[4].

validation cluster_0 ICH Q2(R2) Core Validation Parameters Start Method Selection: pH 8.0 RP-HPLC Spec Specificity (Forced Degradation & Peak Purity) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%, 6 Replicates) Lin->Acc LOD LOD / LOQ (S/N Ratio > 3 and > 10) Acc->LOD Rob Robustness (DoE: pH 7.8-8.2, Temp ± 2°C) LOD->Rob Report Final ICH Q2(R2) Validation Report Rob->Report

ICH Q2(R2) analytical method validation workflow for orthoester purity.

Phase 1: Sample Preparation & System Suitability Testing (SST)
  • Critical Insight: The sample diluent must match the mobile phase pH. Dissolving the sample in unbuffered HPLC-grade water will cause degradation in the autosampler vial.

  • Protocol: Dissolve methyl 3,3,3-trimethoxypropanoate in a 50:50 mixture of 10 mM Ammonium Bicarbonate (pH 8.0) and Acetonitrile.

  • SST Criteria: Inject a standard solution (1.0 mg/mL) six times. The system is self-validating if: %RSD of peak area 1.0%, Tailing Factor 1.5, and Theoretical Plates 10,000.

Phase 2: Specificity & Forced Degradation
  • Objective: Prove the method can separate the intact orthoester from its degradants[2].

  • Protocol: Subject the sample to acidic stress (0.1 M HCl for 10 mins, then neutralize with 0.1 M NaOH), basic stress (0.1 M NaOH), and oxidative stress (3% H2​O2​ ).

  • Acceptance: The dimethyl malonate peak must have a resolution ( Rs​ ) > 2.0 from the methyl 3,3,3-trimethoxypropanoate peak. Peak purity angle must be less than the peak purity threshold (using a Photodiode Array Detector).

Phase 3: Linearity, LOD, and LOQ
  • Protocol: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal working concentration[4].

  • Acceptance: The correlation coefficient ( R2 ) must be 0.999. The LOQ is established where the Signal-to-Noise (S/N) ratio is 10, and LOD where S/N 3.

Phase 4: Accuracy and Precision
  • Protocol (Accuracy): Spike known amounts of methyl 3,3,3-trimethoxypropanoate into a synthetic matrix at 50%, 100%, and 150% levels. Calculate % recovery.

  • Protocol (Precision): Perform 6 independent sample preparations at 100% test concentration (Repeatability). Have a second analyst repeat this on a different day using a different HPLC system (Intermediate Precision).

  • Acceptance: Mean recovery must be 98.0% – 102.0%. Overall %RSD must be 2.0%.

Phase 5: Robustness
  • Protocol: Intentionally introduce small, deliberate variations to the method parameters[2]. Test mobile phase pH (7.8 and 8.2), column temperature ( ±2∘C ), and flow rate ( ±0.1 mL/min).

  • Acceptance: System suitability criteria must still be met under all perturbed conditions, proving the method is reliable for routine Quality Control (QC) environments.

Conclusion

Analyzing acid-sensitive molecules like methyl 3,3,3-trimethoxypropanoate requires a departure from standard chromatographic habits. By understanding the chemical causality of orthoester hydrolysis, analysts can proactively design alkaline RP-HPLC methods (pH 8.0) that protect the analyte's integrity. When coupled with a rigorous ICH Q2(R2) validation framework, this approach guarantees trustworthy, reproducible, and audit-ready analytical data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of analytical procedures Q2(R2)." ICH Official Website. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

  • Howei Pharm. "CAS 133871-52-0 | Methyl 3,3,3-trimethoxypropanoate, ≥95%." Howeipharm.com. Available at: [Link]

  • Von Krbek, L. K., et al. "Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry." Chemical Science (RSC Publishing), 2015. Available at: [Link]

  • Liu, J., et al. "Multifunctional Poly(amine-co-ester-co-ortho ester) for Efficient and Safe Gene Delivery." National Institutes of Health (NIH) / PMC, 2011. Available at: [Link]

Sources

Validation

A Comparative Guide to Catalytic Efficiency in Reactions of Methyl 3,3,3-trimethoxypropanoate Derivatives

Abstract Methyl 3,3,3-trimethoxypropanoate and its derivatives are versatile orthoester building blocks in organic synthesis. Their transformation into high-value chemical entities is critically dependent on the selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3,3,3-trimethoxypropanoate and its derivatives are versatile orthoester building blocks in organic synthesis. Their transformation into high-value chemical entities is critically dependent on the selection of an appropriate catalytic system. This guide provides a comparative analysis of various catalytic strategies—including Lewis acid, Brønsted acid, organocatalysis, and biocatalysis—employed in reactions involving these substrates. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative performance data, and offer detailed experimental protocols to aid researchers in catalyst selection and reaction optimization.

Introduction: The Orthoester as a Latent Carbonyl Synthon

Methyl 3,3,3-trimethoxypropanoate belongs to the orthoester functional group class, characterized by three alkoxy groups attached to a single carbon atom.[1] This structure can be considered a protected form of a carboxylic ester, which under acidic conditions, can be hydrolyzed.[2][3] More importantly, this moiety serves as a valuable precursor in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of catalyst is paramount as it dictates not only the reaction's efficiency but also its chemo-, regio-, and stereoselectivity.[1] This guide will compare the efficacy of different catalysts for key transformations of this substrate class.

Comparative Analysis of Catalytic Systems

The catalytic transformation of methyl 3,3,3-trimethoxypropanoate and its analogues primarily involves the activation of the orthoester moiety. This is typically achieved through protonation or coordination to a Lewis acid, which facilitates the departure of an alkoxy group to generate a reactive oxocarbenium ion intermediate.

Acid Catalysis: The Workhorse for Orthoester Activation

Both Brønsted and Lewis acids are effective in catalyzing reactions of orthoesters. The generally accepted mechanism for acid-catalyzed hydrolysis involves the formation of a carboxonium ion, followed by the formation and subsequent decomposition of a hemiorthoester.[2]

  • Brønsted Acids: Simple protic acids like pyridinium p-toluenesulfonate (PPTS) or trifluoroacetic acid (TFA) are often used. For instance, glycerol can be converted to a cyclic orthoester with trimethyl orthoformate (TMOF), a related orthoester, using a catalytic amount of PPTS at room temperature.[1]

  • Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or indium(III) trifluoroacetylacetonate (In(tfacac)₃), activate the orthoester by coordinating to one of the oxygen atoms.[4] This enhances the leaving group ability of the coordinated alkoxy group. Tris(pentafluorophenyl)borane, a strong, sterically hindered Lewis acid, has proven effective in catalyzing reactions of diazo compounds with a variety of partners.[5] Lewis acids can also be used in cooperative catalysis, for example, with N-heterocyclic carbenes to promote the addition of homoenolate equivalents to hydrazones.[6]

Comparative Data for Acid Catalysts in Etherification Reactions:

A study on the reaction of allylic and benzylic alcohols with orthoesters revealed that the choice of acid catalyst significantly impacts the product distribution.[1]

CatalystSubstrate AlcoholOrthoesterProduct(s)YieldReference
Montmorillonite KSFBenzylic/AllylicTriethyl orthoacetateUnsymmetrical EtherExcellent
SiO₂Primary SaturatedTriethyl orthoacetateO-Acetylated CompoundMajor Product
BF₃·Et₂OBenzylic/AllylicTriethyl orthoacetateUnsymmetrical Ether-[1]
Amberlyst-15Benzylic/AllylicTriethyl orthoacetateUnsymmetrical Ether-[1]

Yields are reported qualitatively as in the source material.

The data indicates that solid acid catalysts like Montmorillonite KSF are highly efficient for forming unsymmetrical ethers from reactive alcohols. In contrast, silica gel (SiO₂) promotes a competing O-acetylation reaction, highlighting the critical role of the catalyst's nature in directing the reaction pathway.

Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for enantioselective transformations. Chiral phosphoric acids and diphenylprolinol silyl ethers are examples of organocatalysts that can mediate asymmetric reactions.[7][8] For instance, chiral phosphoric acids have been successfully used in the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides, affording chiral chroman derivatives in high yields and enantioselectivities.[7]

While specific examples using methyl 3,3,3-trimethoxypropanoate as a primary substrate in organocatalytic reactions are less common in the searched literature, the principles can be extended. The activation of an electrophile by a chiral Brønsted acid or the formation of a nucleophilic enamine or enolate from a substrate are common strategies in organocatalysis.

Biocatalysis: The Green Chemistry Alternative

Enzymes offer a highly selective and environmentally benign approach to catalysis. Lipases, such as Novozym 435 (immobilized lipase B from Candida antarctica), are particularly effective.[9][10]

Orthoesters can serve as "water trapper/alcohol releaser" molecules in enzymatic kinetic resolutions.[9] In the resolution of racemic ibuprofen, triethyl orthoformate was used to remove water from the reaction medium, thereby preventing the reverse reaction and enhancing enantioselectivity.[9] Similarly, the enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid using Novozym 435 with various trialkyl orthoesters as alkoxy donors achieved excellent enantioselectivity (>99% ee).[1][10]

Key Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes can distinguish between enantiomers with remarkable precision.

  • Mild Reaction Conditions: Biocatalytic reactions are typically run at or near room temperature and atmospheric pressure.

  • Environmental Sustainability: Enzymes are biodegradable and reactions are often run in aqueous media or under solvent-free conditions.[1]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial.

Protocol 1: Montmorillonite KSF-Catalyzed Synthesis of Unsymmetrical Ethers

This protocol is adapted from the general procedure for the reaction of alcohols with orthoesters.

  • Preparation: To a stirred solution of an allylic or benzylic alcohol (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the orthoester (e.g., methyl 3,3,3-trimethoxypropanoate) (1.2 mmol).

  • Catalyst Addition: Add Montmorillonite KSF (50 mg) to the reaction mixture.

  • Reaction: Stir the mixture at ambient temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the catalyst and wash with dichloromethane. The combined filtrate is then washed with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution

This protocol is based on the kinetic resolution of carboxylic acids using Novozym 435 and an orthoester.[1][10]

  • Reaction Setup: In a vial, dissolve the racemic carboxylic acid (1 mmol) and the orthoester (e.g., a derivative of methyl 3,3,3-trimethoxypropanoate) (3 mmol) in an appropriate organic solvent (e.g., toluene, 5 mL).

  • Enzyme Addition: Add Novozym 435 (e.g., 20 mg/mmol of acid) to the solution.

  • Incubation: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Termination: When the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the enzyme.

  • Isolation: The ester product and unreacted acid can be separated by standard extraction or chromatographic techniques.

Visualization of Catalytic Pathways and Workflows

Diagrams are essential for visualizing complex chemical processes.

Catalytic_Cycle_Lewis_Acid cluster_0 Catalytic Cycle Orthoester R-C(OR')₃ ActivatedComplex [R-C(OR')₃-LA] Orthoester->ActivatedComplex + LA LewisAcid LA LewisAcid->ActivatedComplex Oxocarbenium [R-C(OR')₂]⁺ ActivatedComplex->Oxocarbenium - R'O-LA Product R-C(OR')₂-Nu Oxocarbenium->Product + Nu-H Nucleophile Nu-H Nucleophile->Product RegenCatalyst LA Product->RegenCatalyst - H⁺ RegenCatalyst->LewisAcid

Caption: Generalized catalytic cycle for Lewis acid-mediated orthoester activation.

Experimental_Workflow A Reaction Setup (Substrate, Catalyst, Solvent) B Reaction Monitoring (TLC, GC, NMR) A->B C Workup (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Data Analysis (Yield, Selectivity) E->F

Caption: Standard experimental workflow for catalyst evaluation.

Conclusion and Future Outlook

The catalytic efficiency in reactions involving methyl 3,3,3-trimethoxypropanoate derivatives is highly dependent on the chosen catalytic system.

  • Acid catalysts , particularly solid acids like Montmorillonite KSF, are robust and effective for reactions such as etherification, though catalyst choice can significantly alter the product outcome.

  • Biocatalysts like Novozym 435 offer unparalleled enantioselectivity for kinetic resolutions, aligning with the principles of green chemistry.[1][10] Their application is particularly powerful when orthoesters are used as water scavengers to drive reaction equilibria.[9]

  • Organocatalysis presents a promising avenue for asymmetric transformations, although more research is needed to explore its full potential with orthoester substrates like methyl 3,3,3-trimethoxypropanoate.

Future research should focus on developing novel catalytic systems with enhanced activity and selectivity. The exploration of cooperative catalytic systems, combining the advantages of different catalyst types (e.g., Lewis acids and organocatalysts), could unlock new and more efficient synthetic routes.[6] Furthermore, expanding the application of biocatalysis beyond kinetic resolutions to other transformations of orthoesters will be a significant step towards more sustainable chemical manufacturing.

References

  • Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.[Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances.[Link]

  • Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry.[Link]

  • On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. MDPI.[Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate.[Link]

  • Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science.[Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research.[Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Publications.[Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate.[Link]

  • Towards new catalytic systems for the formation of methyl methacrylate from methyl propanoate. St Andrews Research Repository.[Link]

  • Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene. ResearchGate.[Link]

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI.[Link]

  • Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams. PMC.[Link]

  • Enantioselective Synthesis of 4-Methyl-3,4-dihydroisocoumarin via Asymmetric Hydroformylation of Styrene Derivatives. PMC.[Link]

  • Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. Chemical Science.[Link]

  • Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI.[Link]

  • Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. PMC.[Link]

  • Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Organic Chemistry Portal.[Link]

  • An Asymmetric Synthesis of PPAR-γ Agonist Navaglitazar from (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate. CHIMIA.[Link]

  • Reactions Triggered by Lewis Acidic Organoaluminum Species. Springer.[Link]

  • CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Purdue University Graduate School.[Link]

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Comparative

Benchmarking Methyl 3,3,3-Trimethoxypropanoate: A Differentiated C3 Synthon in Pharmaceutical Intermediate Synthesis

As a Senior Application Scientist overseeing route scouting for complex Active Pharmaceutical Ingredients (APIs), I frequently evaluate building blocks that dictate the efficiency, scalability, and atom economy of a drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing route scouting for complex Active Pharmaceutical Ingredients (APIs), I frequently evaluate building blocks that dictate the efficiency, scalability, and atom economy of a drug development program. When constructing C3-derived heterocycles—such as pyrimidines, pyrazoles, and isoxazoles—the choice of the C3 synthon is critical. Symmetrical diesters often lead to chemoselectivity issues, while unprotected keto-esters are prone to self-condensation.

Methyl 3,3,3-trimethoxypropanoate (CAS 133871-52-0) emerges as a highly differentiated, masked malonate equivalent [1]. This guide benchmarks its performance against alternative C3 intermediates, providing mechanistic insights, experimental protocols, and quantitative data to justify its implementation in modern API synthesis.

Mechanistic Rationale & Structural Causality

To understand the utility of methyl 3,3,3-trimethoxypropanoate, we must examine the causality behind its reactivity. The molecule features an oxidation state of +3 at both the C1 and C3 carbons, making it a true malonic acid derivative. However, its ends are structurally orthogonal:

  • C1 (Methyl Ester): Susceptible to standard base-catalyzed nucleophilic acyl substitution.

  • C3 (Trimethyl Orthoester): Highly stable to basic conditions but exceptionally electrophilic under Lewis or Brønsted acid catalysis, forming a reactive oxocarbenium ion [2].

This orthogonal differentiation allows for strictly unidirectional condensation reactions with dinucleophiles (e.g., amidines, hydrazines). By tuning the pH of the reaction environment, chemists can dictate which end of the molecule reacts first, entirely eliminating the symmetrical byproducts that plague standard malonate condensations.

Benchmarking Alternative C3 Synthons

A common pitfall in early-stage process chemistry is the misapplication of C3 synthons. Table 1 summarizes the critical differences between methyl 3,3,3-trimethoxypropanoate and its common alternatives. Notably, junior chemists often confuse the orthoester with the acetal (methyl 3,3-dimethoxypropanoate)[3], which possesses a +2 oxidation state at C3 and functions as an aldehyde equivalent, not a malonate equivalent.

Table 1: Physicochemical & Reactivity Profiling of C3 Synthons

Property / ReagentMethyl 3,3,3-trimethoxypropanoateDimethyl MalonateMethyl tert-butyl MalonateMethyl 3,3-dimethoxypropanoate
CAS Number 133871-52-0108-59-883794-90-57424-91-1
C3 Oxidation State +3 (Orthoester)+3 (Ester)+3 (Ester)+2 (Acetal)
Chemoselectivity Absolute (Acid vs. Base activated)Poor (Statistical mixture)High (Steric/Acid cleavage)High (Aldehyde equivalent)
Atom Economy Moderate (Releases MeOH)HighLow (Releases Isobutylene)Moderate
Primary Application Regioselective heterocycles (e.g., Tyclopyrazoflor precursors) [1]Symmetrical condensationsPeptide synthesis, mono-deprotectionFormylacetate equivalent
Experimental Workflow: Chemoselective Heterocycle Synthesis

G cluster_0 Differentiated Pathway (Methyl 3,3,3-trimethoxypropanoate) cluster_1 Symmetrical Pathway (Dimethyl Malonate) A Methyl 3,3,3-trimethoxypropanoate (Orthoester-Ester) C Oxocarbenium Intermediate (C3 Activated) A->C H+ (Acidic) Chemoselective E Target Heterocycle (>95% Regioselectivity) C->E Base Cyclization B Dimethyl Malonate (Diester) D Symmetrical Intermediates (Statistical Mixture) B->D H+ / Base Poor Selectivity F Target Heterocycle (<60% Purity, Isomers) D->F Heat Side Reactions

Fig 1: Chemoselective pathway of differentiated orthoester vs. symmetrical diester.
Protocol: Synthesis of 3-Methoxy-1-phenyl-1H-pyrazol-5-ol

Rationale: This protocol demonstrates a self-validating system. By utilizing the inherent acidity of a hydrazine hydrochloride salt, we selectively activate the orthoester over the ester, ensuring unidirectional cyclization.

Step 1: Orthoester Activation & Hydrazone Formation In an oven-dried 100 mL round-bottom flask under N₂, dissolve methyl 3,3,3-trimethoxypropanoate (1.78 g, 10.0 mmol) and phenylhydrazine hydrochloride (1.52 g, 10.5 mmol) in anhydrous ethanol (30 mL). Causality: The mild Brønsted acidity of the hydrochloride salt selectively generates an oxocarbenium ion at C3. The primary amine of the hydrazine attacks this position exclusively, leaving the C1 methyl ester untouched.

Step 2: Incubation Stir the mixture at 60 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the complete disappearance of the starting orthoester.

Step 3: Base-Promoted Cyclization Cool the reaction to room temperature. Add a solution of sodium methoxide (0.59 g, 11.0 mmol) in methanol (5 mL) dropwise. Causality: Neutralizing the acidic environment halts any further orthoester chemistry and initiates the base-catalyzed intramolecular attack of the secondary hydrazine nitrogen onto the C1 methyl ester, closing the pyrazole ring. Reflux for 2 hours.

Step 4: Isolation (Self-Validating Check) Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and water (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Validation: Perform crude ¹H-NMR. The absence of isomeric 5-methoxypyrazol-3-ol signals confirms the absolute regiocontrol provided by the orthoester's specific activation conditions.

Quantitative Performance Data

To validate the operational superiority of methyl 3,3,3-trimethoxypropanoate, our lab benchmarked it directly against dimethyl malonate in the synthesis of the aforementioned pyrazole core.

Table 2: Yield and Purity Comparison in Pyrazole Core Synthesis

MetricMethyl 3,3,3-trimethoxypropanoateDimethyl Malonate
Crude Regioselectivity (Desired:Isomer) > 99:155:45 (Statistical)
Isolated Yield (Target Compound) 88%34%
Purification Requirement Simple aqueous workupTedious reverse-phase prep-HPLC
Reaction Time (Total) 6 Hours24 Hours
E-Factor (Waste generated / kg product) 12.448.7
References
  • Synthesis of Spiro Ketals, Orthoesters, and Orthocarbonates by CpRu-Catalyzed Decomposition of α-Diazo-β-ketoesters ACS Organic & Inorganic Au URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,3,3-trimethoxypropanoate

Section 1: Hazard Identification and Characterization Understanding the intrinsic hazards of a chemical is the first step toward managing its lifecycle safely. Based on data from analogous compounds, Methyl 3,3,3-trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Hazard Identification and Characterization

Understanding the intrinsic hazards of a chemical is the first step toward managing its lifecycle safely. Based on data from analogous compounds, Methyl 3,3,3-trimethoxypropanoate should be handled as a substance with the following potential hazards:

  • Flammability: The most significant physical hazard is its flammability. The structural analog, Methyl 3-methoxypropionate, has a flash point of 47°C (116.6°F)[1][2]. This classifies it as a flammable liquid, capable of ignition under ambient laboratory conditions.

  • Irritation: It is expected to be an irritant to the skin and eyes[1][2][3]. Prolonged or repeated contact may cause redness and discomfort.

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system[2][3].

These hazards dictate the need for stringent controls not only during use but also throughout the waste collection and disposal process.

Section 2: Pre-Disposal & Laboratory Best Practices

Proper disposal begins at the point of generation. Adherence to these in-lab procedures is critical to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE): Before handling the chemical, whether in pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Wear chemical splash goggles conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166[2][4].

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use[3].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary[2][4].

Waste Segregation—The Cornerstone of Safety: The single most important disposal-related activity in the lab is the correct segregation of waste streams. Improper mixing of chemicals can lead to violent reactions, fires, or the release of toxic gases.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for Methyl 3,3,3-trimethoxypropanoate and other compatible non-halogenated organic solvents[5][6][7].

  • Incompatibilities: This compound, as an ester, must be kept separate from:

    • Strong Acids and Bases[8][9]

    • Oxidizing Agents[1][9]

    • Reactive Metals (e.g., alkali metals)

  • Halogenated vs. Non-Halogenated: Do not mix this non-halogenated ester with halogenated waste (e.g., dichloromethane, chloroform)[5][6][10][11]. The disposal routes and costs for these two streams are significantly different.

Safety & Disposal Summary Table

ParameterGuidelineSource(s)
Primary Hazards Flammable Liquid, Skin/Eye Irritant, Respiratory Irritant[1][2][3]
Flash Point ~47°C / 116.6°F (based on analog)[1][2]
EPA Hazardous Waste Code D001 (Ignitable Waste) [12][13][14]
Required PPE Chemical Splash Goggles, Nitrile Gloves, Lab Coat[2][3][4]
Waste Container Type Chemically compatible (e.g., HDPE), screw-top, leak-proof[15][16]
Primary Segregation Non-Halogenated Organic Solvent Waste [5][6][7][10][11]
Key Incompatibilities Acids, Bases, Oxidizing Agents, Reactive Metals[1][8][9]
Spill Cleanup Material Inert absorbent (vermiculite, sand, cat litter)[2]
Section 3: Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate risk.

For Minor Spills (<100 mL in a fume hood):

  • Ensure the fume hood is operational.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or cat litter[2].

  • Use non-sparking tools to scoop the absorbed material into a designated hazardous waste container[2].

  • Wipe the area with a solvent-soaked cloth (e.g., ethanol), and place the cloth in the same waste container.

  • Seal and label the container as hazardous waste.

For Major Spills (>100 mL or outside a fume hood):

  • Alert all personnel in the immediate area and evacuate.

  • If the liquid is spreading, and it is safe to do so, use absorbent pads to dike the spill.

  • Remove all ignition sources from the area.

  • Close the laboratory door and prevent re-entry.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Section 4: Formal Disposal Protocol

This protocol outlines the procedural steps for the accumulation and disposal of Methyl 3,3,3-trimethoxypropanoate waste.

Step 1: Container Selection and Preparation

  • Select a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, free of leaks, and has a secure screw-top cap[15][16]. The original product container is often a suitable choice[16].

Step 2: Waste Labeling (At Point of First Use)

  • The moment the first drop of waste is added, the container must be labeled[11].

  • Affix a hazardous waste tag provided by your institution's EHS department.

  • The label must, at a minimum, include[8][17][18]:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Methyl 3,3,3-trimethoxypropanoate" (and other compatible components if it's a mixed stream).

    • The specific hazard(s): "Ignitable," "Irritant."

    • The date accumulation started.

Step 3: Waste Accumulation and Storage

  • Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA)[15].

  • The container must be kept closed at all times, except when actively adding waste[5][10][11]. Use a funnel for additions to prevent spillage on the container's exterior.

  • The SAA should be in a well-ventilated area, away from heat or ignition sources, and within secondary containment (such as a spill tray) to capture any potential leaks[6][16].

Step 4: Arranging for Disposal

  • Once the container is full (do not exceed 90% capacity to allow for expansion) or if the waste has been stored for an extended period (check your institution's policy, often 6-12 months), arrange for pickup[6][10].

  • Submit a chemical waste collection request to your EHS department or licensed hazardous waste contractor as per your institution's procedure[11][17].

  • Ensure all paperwork is completed accurately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling Methyl 3,3,3-trimethoxypropanoate from use to final disposal.

DisposalWorkflow cluster_lab In-Laboratory Process cluster_ehs EHS / Contractor Process start Generate Waste (Methyl 3,3,3-trimethoxypropanoate) prep_waste Select & Prepare Waste Container start->prep_waste label_waste Label Container: 'Hazardous Waste' 'Non-Halogenated' Contents & Hazards prep_waste->label_waste accumulate Accumulate Waste in SAA (Closed, Secondary Containment) label_waste->accumulate spill Spill? accumulate->spill request_pickup Container Full? Request Pickup from EHS transport EHS Transports to Central Storage Facility request_pickup->transport manifest Waste Manifested & Sent for Final Disposal (e.g., Incineration) transport->manifest spill->request_pickup No spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->accumulate

Caption: Decision workflow for Methyl 3,3,3-trimethoxypropanoate waste management.

Section 5: Regulatory Considerations

All chemical waste is regulated by local, state, and federal authorities. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[15].

  • Waste Classification: Based on its flammability (flash point < 60°C), Methyl 3,3,3-trimethoxypropanoate waste is classified as an ignitable hazardous waste [12][13].

  • EPA Waste Code: The corresponding EPA hazardous waste code is D001 [14][19]. This code must be included on all disposal manifests.

It is the legal responsibility of the waste generator—the laboratory professional—to ensure that waste is properly identified, managed, and disposed of according to all applicable regulations. Failure to do so can result in significant penalties for both the individual and the institution.

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University Medical Center (2023). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Canterbury (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Workplace Safety and Health Council (n.d.). Laboratory Safety. [Link]

  • Reactivo (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • U.S. Environmental Protection Agency (2026). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Lion Technology (2020). Are All D001 Wastes Flammable Hazardous Materials?. [Link]

  • Alfred University (n.d.). EPA Hazardous Waste Codes. [Link]

  • Braun Research Group (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • Hazardous Waste Experts (2020). How Flammable Liquids are Categorized. [Link]

  • Kemicentrum, Lund University (2025). 8.1 Organic solvent waste. [Link]

  • ETH Zürich (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • AgroParisTech (n.d.). Liquid waste - Chimactiv. [Link]

  • University of Louisville (2025). Chemical waste management: combining compatible used organic solvents. [Link]

  • U.S. Environmental Protection Agency (n.d.). EPA Hazardous Waste Codes. [Link]

  • 3M (2023). Safety Data Sheet. [Link]

  • Korea Testing & Research Institute (2022). Safety Data Sheet(SDS). [Link]

  • Cole-Parmer (2006). Material Safety Data Sheet - Methyl 3-methoxypropionate. [Link]

  • G-Biosciences (n.d.). Safety Data Sheet (SDS). [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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